Adenine-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7H-purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H3,6,7,8,9,10)/i1+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFGJBXGBJISGV-OUBTZVSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N=[13CH]N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Adenine-13C: A Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification methods for Adenine-13C, a stable isotope-labeled version of the fundamental nucleobase, adenine. The incorporation of ¹³C into the adenine molecule is a critical tool in various research applications, including metabolic studies, elucidation of nucleic acid structures, and as an internal standard in quantitative mass spectrometry. This document outlines common synthetic routes, purification protocols, and presents the information in a structured format for ease of comparison and implementation.
Introduction to this compound
Adenine-¹³C is a form of adenine where one or more carbon atoms are replaced with the stable isotope carbon-13. This isotopic labeling allows for the tracking and analysis of adenine and its derivatives in biological and chemical systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The specific placement of the ¹³C label, for instance at the C8 position, can provide valuable insights into molecular interactions and reaction mechanisms.
Synthesis of this compound
The chemical synthesis of ¹³C-labeled adenine typically involves the construction of the purine ring system using a ¹³C-containing precursor. A common and efficient method is the Traube purine synthesis, which utilizes a 4,5-diaminopyrimidine intermediate.
Traube Purine Synthesis for [8-¹³C]Adenine
A widely employed method for the synthesis of adenine labeled at the C8 position involves the cyclization of a 4,5,6-triaminopyrimidine with a ¹³C-labeled formic acid derivative. An efficient synthesis of [8-¹³C]adenine has been reported, which is a crucial building block for the preparation of ¹³C-labeled DNA and RNA fragments for NMR studies.[1][2]
Experimental Protocol: Synthesis of [8-¹³C]Adenine
This protocol is a generalized representation based on established purine synthesis methods.
-
Step 1: Synthesis of 4,5,6-Triaminopyrimidine. This intermediate is typically prepared from 4,6-diamino-5-nitropyrimidine through catalytic hydrogenation. The starting nitro compound can be obtained by the nitration of 4,6-diaminopyrimidine.[3]
-
Step 2: Ring Closure with a ¹³C Source. The 4,5,6-triaminopyrimidine is then reacted with a ¹³C-labeled one-carbon source to form the imidazole ring of the purine. Common reagents include [¹³C]formic acid or its derivatives like [¹³C]sodium ethyl xanthate.[4]
-
To a solution of 4,5,6-triaminopyrimidine, add [¹³C]formic acid.
-
The reaction mixture is heated under reflux for a specified period.
-
Progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Isolation.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is evaporated under reduced pressure.
-
The crude product is then subjected to purification.
-
Below is a diagram illustrating the general workflow for the Traube purine synthesis of [8-¹³C]Adenine.
Purification of this compound
The purification of the synthesized Adenine-¹³C is crucial to remove unreacted starting materials, byproducts, and any unlabeled adenine. The choice of purification method depends on the scale of the synthesis and the desired purity level.
Common Purification Techniques
-
Recrystallization: This is a common method for purifying solid organic compounds. The crude Adenine-¹³C is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals. A common solvent system is an ethanol/water mixture.[3]
-
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography on silica gel is employed. The crude product is loaded onto a silica gel column, and a suitable solvent or solvent mixture is used to elute the components at different rates, allowing for the separation of Adenine-¹³C from impurities.
Experimental Protocol: Purification by Column Chromatography
-
Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent.
-
Sample Loading: The crude Adenine-¹³C is dissolved in a minimal amount of the eluting solvent and loaded onto the top of the silica gel bed.
-
Elution: A solvent or a gradient of solvents is passed through the column to separate the components. The polarity of the solvent is gradually increased to elute compounds with increasing polarity.
-
Fraction Collection: The eluate is collected in fractions.
-
Analysis: Each fraction is analyzed by TLC to identify the fractions containing the pure Adenine-¹³C.
-
Isolation: The pure fractions are combined, and the solvent is evaporated to yield the purified product.
The following diagram illustrates a typical purification workflow for Adenine-¹³C.
Data Presentation
The quantitative data for the synthesis and purification of Adenine-¹³C can vary depending on the specific protocol and scale of the reaction. The following table provides a summary of typical data points that should be recorded and optimized.
| Parameter | Typical Value/Range | Notes |
| Synthesis | ||
| Starting Material Purity | >98% | High purity of starting materials is crucial for good yield and purity of the final product. |
| Molar Ratio of Reactants | Varies | The stoichiometry of the reactants needs to be carefully controlled. |
| Reaction Temperature | Varies (e.g., reflux) | Temperature affects the reaction rate and the formation of byproducts. |
| Reaction Time | Several hours | Monitored by TLC to ensure completion. |
| Crude Yield | 60-80% | This can vary significantly based on the specific procedure. |
| Purification | ||
| Purity before Purification | Varies | Depends on the success of the synthesis step. |
| Purity after Recrystallization | >95% | A simple and effective method for initial purification. |
| Purity after Column Chromatography | >99% | Can achieve very high purity levels. |
| Overall Yield | 40-60% | The final yield after all purification steps. |
| Isotopic Enrichment | >95% | The percentage of adenine molecules that contain the ¹³C label. |
Conclusion
The synthesis and purification of Adenine-¹³C are well-established processes that are critical for a wide range of scientific research. The Traube purine synthesis provides a reliable route for the introduction of the ¹³C label, and standard purification techniques such as recrystallization and column chromatography can yield high-purity material. The detailed protocols and structured data presented in this guide are intended to assist researchers in the successful preparation of Adenine-¹³C for their specific applications.
References
- 1. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adenine-13C: Chemical Structure, Properties, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and common experimental applications of 13C-labeled adenine (Adenine-13C). It is intended to serve as a technical resource for researchers utilizing stable isotope-labeled compounds in metabolic studies, drug development, and analytical sciences.
Chemical Structure and Properties
Adenine is a purine nucleobase fundamental to all life, forming a key component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP).[1] this compound is a stable isotope-labeled version of adenine where one or more of the carbon atoms (¹²C) are replaced with the heavier carbon isotope (¹³C). This isotopic substitution does not alter the chemical properties of the molecule but provides a distinct mass signature that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]
The most common isotopologues of this compound include those labeled at specific positions, such as Adenine-8-¹³C, or those uniformly labeled across all five carbon atoms, known as Adenine-¹³C₅. The choice of isotopologue depends on the specific research application and the metabolic pathways being investigated.
Below is a diagram of the chemical structure of Adenine, with the carbon positions numbered.
Caption: Chemical structure of adenine with numbered carbon atoms.
Quantitative Data Summary
The physical and chemical properties of unlabeled adenine and its common ¹³C isotopologues are summarized in the table below for easy comparison.
| Property | Adenine (Unlabeled) | Adenine-8-¹³C | Adenine-¹³C₅ |
| Synonyms | 6-Aminopurine, Vitamin B4 | 9H-Purin-6-amine-8-¹³C | 6-Aminopurine-¹³C₅ |
| CAS Number | 73-24-5[1] | 86967-48-8[3] | Not available |
| Molecular Formula | C₅H₅N₅[1] | C₄¹³CH₅N₅ | ¹³C₅H₅N₅ |
| Molecular Weight | 135.13 g/mol | 136.12 g/mol | 140.09 g/mol |
| Appearance | White to light yellow crystalline solid | Solid | Solid |
| Melting Point | 360-365 °C (decomposes) | Not available | Not available |
| Solubility in Water | 0.103 g/100 mL | Not available | Not available |
| Storage Temperature | Room temperature, away from light and moisture | -20°C | -20°C |
Signaling and Metabolic Pathways
Adenine is a central molecule in cellular metabolism, primarily participating in the de novo and salvage pathways for purine nucleotide synthesis. When introduced into a biological system, Adenine-¹³C is incorporated into the adenine nucleotide pool through the salvage pathway, and the ¹³C label can be traced as it is distributed throughout various metabolic routes.
The diagram below illustrates the purine salvage pathway, highlighting the entry point of adenine.
Caption: Purine salvage pathway showing the incorporation of adenine.
Experimental Protocols
Adenine-¹³C is a powerful tool for metabolic flux analysis, allowing researchers to trace the fate of adenine and its contribution to various metabolic pools. The following are detailed methodologies for key experiments utilizing Adenine-¹³C.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the position and extent of ¹³C labeling in adenine-containing metabolites.
Methodology:
-
Sample Preparation:
-
Dissolve 5-30 mg of the extracted and purified metabolite containing ¹³C-labeled adenine in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
The final volume should be approximately 0.5-0.6 mL in a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter by filtering it through a glass wool plug into the NMR tube.
-
Add an internal standard (e.g., TMS for organic solvents, DSS for aqueous solutions) for chemical shift referencing.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra on a high-field NMR spectrometer.
-
Typical acquisition parameters include a 45° pulse angle and continuous proton decoupling.
-
The number of scans will depend on the sample concentration and the desired signal-to-noise ratio. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a higher number of scans is typically required compared to ¹H NMR.
-
-
Data Analysis:
-
Process the raw data using appropriate software (e.g., TopSpin, Mnova).
-
Reference the chemical shifts to the internal standard.
-
Identify and assign the resonances corresponding to the carbon atoms of the adenine moiety. The chemical shifts of ¹³C-labeled carbons will be distinct and can be compared to unlabeled standards or literature values to confirm their identity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To quantify the incorporation of ¹³C from Adenine-¹³C into various metabolites and to perform metabolic flux analysis.
Methodology:
-
Sample Preparation (from cell culture):
-
Culture cells in a medium containing the desired concentration of Adenine-¹³C for a specified period.
-
Quench metabolism rapidly by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extract metabolites using a cold solvent mixture, such as 80% methanol.
-
Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Employ a suitable chromatography column for the separation of polar metabolites, such as a HILIC or reversed-phase C18 column.
-
The mobile phase typically consists of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., acetonitrile).
-
Set the mass spectrometer to operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to specifically detect and quantify the mass transitions of the unlabeled and ¹³C-labeled metabolites of interest.
-
-
Data Analysis:
-
Process the raw LC-MS data using appropriate software (e.g., MassHunter, Xcalibur).
-
Calculate the fractional enrichment of ¹³C in each metabolite by determining the ratio of the peak area of the ¹³C-labeled isotopologue to the sum of the peak areas of all isotopologues.
-
Use the fractional enrichment data to model and calculate metabolic fluxes through the relevant pathways.
-
Experimental Workflow and Logical Relationships
The following diagram outlines a typical experimental workflow for a stable isotope tracing study using Adenine-¹³C.
Caption: Typical experimental workflow for stable isotope tracing with this compound.
References
The Sentinel Nucleobase: An In-depth Technical Guide to Stable Isotope Labeling with Adenine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenine, a fundamental purine nucleobase, is a cornerstone of cellular life, integral to the structure of nucleic acids (DNA and RNA) and central to cellular energy metabolism in the form of adenosine triphosphate (ATP).[1] Its role extends to a multitude of signaling pathways and as a component of essential cofactors like NAD and FAD. Stable isotope labeling with Adenine-¹³C offers a powerful and precise method to trace the metabolic fate of this critical molecule in real-time. By replacing naturally abundant ¹²C with the heavier, non-radioactive ¹³C isotope, researchers can meticulously track the incorporation of adenine into various biomolecules, quantify metabolic fluxes, and elucidate the mechanisms of action for novel therapeutics. This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and applications of stable isotope labeling with Adenine-¹³C for researchers, scientists, and drug development professionals.
Core Principles of Adenine-¹³C Labeling
Stable isotope labeling with Adenine-¹³C is a robust analytical technique used to probe the intricate dynamics of purine metabolism. The methodology hinges on the introduction of adenine molecules enriched with the ¹³C isotope into a biological system, such as cell culture or an in vivo model. Once introduced, the ¹³C-labeled adenine is taken up by cells and incorporated into various metabolic pathways. Analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, are then employed to detect and quantify the ¹³C enrichment in downstream metabolites. This allows for the precise measurement of metabolic pathway activity, providing invaluable insights into cellular physiology and disease states.
The primary applications of Adenine-¹³C labeling include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic pathways, such as the de novo and salvage pathways for purine synthesis.
-
Target Engagement and Mechanism of Action Studies: Elucidating how drugs interact with their intended targets and the downstream metabolic consequences.
-
Biomarker Discovery: Identifying novel metabolic markers associated with disease or drug response.
Adenine Metabolism: De Novo and Salvage Pathways
Cells synthesize purine nucleotides through two primary pathways: the de novo synthesis pathway and the purine salvage pathway.
-
De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate. It is a fundamental process for generating new purine molecules.
-
Purine Salvage Pathway: This pathway recycles pre-existing purine bases, such as adenine, guanine, and hypoxanthine, to synthesize nucleotides. It is a more energy-efficient process compared to de novo synthesis. The key enzyme in adenine salvage is adenine phosphoribosyltransferase (APRT), which catalyzes the conversion of adenine and phosphoribosyl pyrophosphate (PRPP) into adenosine monophosphate (AMP).
Stable isotope labeling with Adenine-¹³C is particularly well-suited for dissecting the relative contributions of these two pathways. By providing ¹³C-adenine and a ¹³C-labeled precursor for the de novo pathway (e.g., ¹³C-glycine), researchers can quantify the flux through each route.
Below is a diagram illustrating the central role of adenine in purine metabolism.
Quantitative Data Presentation
The following tables summarize hypothetical yet representative quantitative data that can be obtained from Adenine-¹³C labeling experiments. These tables are designed to provide a clear and structured format for presenting such data.
Table 1: Incorporation of ¹³C-Adenine into Adenine Nucleotide Pool in Cancer Cells
| Cell Line | Condition | Time (hours) | ¹³C-AMP (%) | ¹³C-ADP (%) | ¹³C-ATP (%) |
| HT29 | Control | 24 | 85.2 ± 3.1 | 83.9 ± 2.8 | 81.5 ± 3.5 |
| Drug X | 24 | 65.7 ± 4.2 | 63.1 ± 3.9 | 60.3 ± 4.1 | |
| MCF-7 | Control | 24 | 90.1 ± 2.5 | 88.6 ± 2.2 | 86.4 ± 2.9 |
| Drug X | 24 | 72.3 ± 3.6 | 70.5 ± 3.3 | 68.9 ± 3.8 |
Data are presented as mean ± standard deviation of the percentage of the nucleotide pool labeled with ¹³C.
Table 2: Flux Ratios of Purine Salvage vs. De Novo Synthesis
| Cell Line | Condition | Flux Ratio (Salvage/De Novo) |
| A549 | Normoxia | 3.2 ± 0.4 |
| Hypoxia | 5.8 ± 0.6 | |
| HepG2 | Control | 2.5 ± 0.3 |
| APRT Knockdown | 0.4 ± 0.1 |
Flux ratios were determined by comparing the incorporation of ¹³C-adenine (salvage) and ¹³C-glycine (de novo) into the AMP pool.
Experimental Protocols
A successful Adenine-¹³C labeling experiment requires meticulous planning and execution. The following sections provide detailed methodologies for key aspects of the experimental workflow.
Cell Culture and Preparation of Labeling Medium
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvest. A typical seeding density is 1 x 10⁶ cells per 60 mm dish.
-
Labeling Medium Preparation: Prepare the cell culture medium by supplementing dialyzed fetal bovine serum (to minimize unlabeled adenine) with ¹³C-adenine. The final concentration of ¹³C-adenine will depend on the specific experimental goals but typically ranges from 10 to 100 µM. Ensure complete dissolution of the ¹³C-adenine.
-
Labeling: Remove the standard culture medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the pre-warmed ¹³C-adenine labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time can range from minutes to days, depending on the turnover rate of the metabolites of interest.
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent changes in metabolite levels during sample processing.
-
Quenching: Aspirate the labeling medium and immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C, directly to the culture dish.
-
Scraping and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new pre-chilled tube.
Sample Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying ¹³C-labeled adenine and its metabolites.
-
Chromatographic Separation: Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column. A typical mobile phase gradient would be from high to low acetonitrile concentration with a constant concentration of an aqueous buffer (e.g., 10 mM ammonium acetate, pH 9.0).
-
Mass Spectrometry Analysis: Analyze the eluent using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for unlabeled and ¹³C-labeled adenine, AMP, ADP, and ATP should be optimized beforehand.
-
Data Analysis: Integrate the peak areas for each isotopologue and calculate the percentage of ¹³C enrichment for each metabolite.
Sample Analysis by NMR Spectroscopy
NMR spectroscopy provides detailed information about the position of the ¹³C label within a molecule.
-
Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS).
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and proton (¹H) NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra (e.g., ¹H-¹³C HSQC).
-
Data Analysis: Assign the resonances corresponding to adenine and its metabolites based on chemical shifts and coupling patterns. Quantify the ¹³C enrichment by comparing the integrals of the signals from the ¹³C-labeled and unlabeled species.
Applications in Drug Development
Stable isotope labeling with Adenine-¹³C is a valuable tool in drug development, particularly for antiviral and anticancer therapies that target nucleotide metabolism.
Antiviral Drug Development
Many antiviral drugs are nucleoside or nucleotide analogs that interfere with viral replication. For example, Tenofovir is a nucleotide analog reverse transcriptase inhibitor used to treat HIV and hepatitis B.[2][3] ¹³C-adenine labeling can be used to study how these drugs affect the host cell's nucleotide pools and to understand their mechanism of action. By tracing the incorporation of ¹³C-adenine into viral and host DNA, researchers can quantify the extent to which the drug inhibits viral replication and its off-target effects on host cell metabolism.
Anticancer Drug Development
Cancer cells often exhibit altered purine metabolism to support their rapid proliferation.[4] This makes the purine synthesis pathways attractive targets for anticancer drugs. ¹³C-adenine labeling can be used to screen for compounds that selectively inhibit purine metabolism in cancer cells while sparing normal cells. Furthermore, this technique can help to elucidate the mechanisms of resistance to anticancer drugs that target nucleotide metabolism.
The diagram below illustrates a signaling pathway relevant to cancer cell metabolism that can be investigated using Adenine-¹³C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Intracellular Activation of Tenofovir Alafenamide and the Effect of Viral and Host Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Adenine-13C versus Adenine-15N for Nucleic Acid Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of nucleic acid research, understanding the three-dimensional structure, dynamics, and interactions of DNA and RNA is paramount. Isotope labeling, in conjunction with Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, has emerged as a powerful tool to probe these molecular properties at an atomic level. Among the stable isotopes employed, Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) labeling of adenine residues offer unique and complementary insights. This guide provides a detailed technical comparison of Adenine-¹³C and Adenine-¹⁵N for nucleic acid studies, outlining their respective strengths, common experimental approaches, and practical applications.
Core Principles of Isotopic Labeling in Nucleic Acid NMR
The primary challenge in NMR studies of large nucleic acids is severe resonance overlap due to the limited chemical shift dispersion of the four constituent nucleotides.[1][2] Isotopic labeling with ¹³C or ¹⁵N helps to overcome this limitation by spreading out the signals into additional dimensions, thereby enhancing spectral resolution.[3] This allows for the unambiguous assignment of resonances and the detailed characterization of nucleic acid structure and dynamics.[4]
Comparative Analysis: Adenine-¹³C vs. Adenine-¹⁵N
The choice between ¹³C and ¹⁵N labeling of adenine depends largely on the specific biological question being addressed. Each isotope offers distinct advantages in terms of the information they provide and the experimental techniques they enable.
| Feature | Adenine-¹³C Labeling | Adenine-¹⁵N Labeling |
| Primary Application | Probing conformational dynamics, sugar pucker, and glycosidic torsion angles.[5] | Investigating hydrogen bonding, base pairing, and interactions with proteins or ligands. |
| NMR Sensitivity | Generally higher than ¹⁵N due to a larger gyromagnetic ratio. | Lower intrinsic sensitivity compared to ¹³C. |
| Chemical Shift Dispersion | Carbon chemical shifts are highly sensitive to the local electronic environment and conformation. | Nitrogen chemical shifts are particularly sensitive to hydrogen bonding and protonation state. |
| Key Experiments | ¹H-¹³C HSQC, ¹³C-edited NOESY, Relaxation Dispersion (CPMG, R1ρ). | ¹H-¹⁵N HSQC, HNN-COSY, Chemical Shift Perturbation (CSP) mapping. |
| Typical Labeled Positions | C2, C8, C1', C2', C4', C5'. | N1, N3, N7, N6 (amino group). |
Probing Nucleic Acid Dynamics with Adenine-¹³C
¹³C labeling of adenine is particularly powerful for characterizing the dynamic landscape of RNA and DNA. The carbon chemical shifts in both the base and the sugar are sensitive reporters of conformational changes occurring on a wide range of timescales.
Relaxation dispersion NMR experiments, such as Carr-Purcell-Meiboom-Gill (CPMG) and R1ρ, are used to study these dynamic processes. By measuring the relaxation rates of ¹³C nuclei at different spin-lock field strengths, it is possible to extract kinetic and thermodynamic information about conformational exchanges, such as the interconversion between different folded states of a riboswitch.
Logical Workflow for Studying RNA Dynamics with ¹³C Labeling
Investigating Nucleic Acid Interactions with Adenine-¹⁵N
¹⁵N labeling of adenine is an invaluable tool for studying intermolecular interactions, particularly those involving hydrogen bonds. The chemical shifts of nitrogen nuclei in the purine ring are highly sensitive to their hydrogen-bonding status, making them excellent probes for base pairing and for interactions with proteins and small molecules.
Chemical Shift Perturbation (CSP) mapping is a common technique used to identify binding interfaces. By recording ¹H-¹⁵N HSQC spectra of a ¹⁵N-labeled nucleic acid in the presence and absence of a binding partner, changes in the chemical shifts of specific adenine nitrogens can be monitored. Residues exhibiting significant chemical shift changes are likely to be at or near the binding interface.
Signaling Pathway for DNA-Protein Interaction Studied by ¹⁵N Labeling
Quantitative Data
The following tables summarize key quantitative parameters for Adenine-¹³C and Adenine-¹⁵N in nucleic acid NMR studies.
Table 1: Typical Chemical Shift Ranges for Adenine in Nucleic Acids
| Atom | ¹³C Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| C2 | 152 - 156 | - |
| C8 | 138 - 142 | - |
| N1 | - | 220 - 230 |
| N3 | - | 205 - 215 |
| N7 | - | 225 - 235 |
| N6 (NH₂) | - | 70 - 80 |
| Note: Chemical shifts are referenced to DSS for ¹³C and liquid ammonia for ¹⁵N. Values can vary depending on the local structure and environment. |
Table 2: Typical One-Bond Coupling Constants (¹J)
| Coupling | Value (Hz) |
| ¹J(¹³C2, ¹H2) | ~200 |
| ¹J(¹³C8, ¹H8) | ~215 |
| ¹J(¹⁵N6, ¹H6) | ~90 |
| Note: These values are approximate and can be influenced by the local geometry. |
Experimental Protocols
Enzymatic Incorporation of Labeled Adenine into RNA
This protocol describes the in vitro transcription of RNA with site-specific incorporation of a ¹³C- or ¹⁵N-labeled adenine.
-
Template Preparation: A DNA template containing a T7 RNA polymerase promoter upstream of the desired RNA sequence is prepared. For site-specific labeling at the 5' end, the template can be designed to initiate transcription with the labeled adenosine monophosphate (AMP).
-
In Vitro Transcription Reaction: The transcription reaction is set up with the DNA template, T7 RNA polymerase, and a mixture of nucleotide triphosphates (NTPs). For 5' labeling, the labeled AMP is provided in excess over the other NTPs.
-
Ligation (for internal labeling): To achieve internal labeling, two RNA fragments are synthesized separately. One fragment is 5'-labeled with the isotopic adenosine. The two fragments are then ligated together using T4 DNA ligase to generate the full-length, site-specifically labeled RNA.
-
Purification: The labeled RNA is purified from the reaction mixture using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Solid-Phase Synthesis of Labeled DNA
Solid-phase phosphoramidite chemistry allows for the precise incorporation of labeled nucleotides at any position within a DNA oligonucleotide.
-
Support Preparation: The synthesis begins with the first nucleoside attached to a solid support (e.g., controlled pore glass).
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with a mild acid.
-
Coupling: The desired ¹³C- or ¹⁵N-labeled adenine phosphoramidite is activated with a catalyst (e.g., tetrazole) and coupled to the free 5'-hydroxyl group of the growing DNA chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed.
Key NMR Experiments
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D NMR experiment that correlates the chemical shifts of protons with their directly attached ¹³C nuclei. It is essential for assigning the carbon resonances of the adenine base and ribose.
-
Pulse Program: A standard HSQC pulse sequence with gradients for coherence selection and water suppression is used.
-
Acquisition Parameters: Typical spectral widths are ~16 ppm for ¹H and ~40 ppm for ¹³C. The number of scans and increments in the indirect dimension are adjusted based on sample concentration and desired resolution.
¹H-¹⁵N HSQC: This experiment is analogous to the ¹H-¹³C HSQC but correlates protons with their attached ¹⁵N nuclei. It is the workhorse experiment for studying protein-nucleic acid interactions and hydrogen bonding.
-
Pulse Program: A sensitivity-enhanced HSQC with water flip-back is commonly employed.
-
Acquisition Parameters: Typical spectral widths are ~16 ppm for ¹H and ~35 ppm for ¹⁵N. The experiment is highly sensitive to the buffer conditions and temperature.
Conclusion
Both Adenine-¹³C and Adenine-¹⁵N are indispensable tools for the detailed investigation of nucleic acid structure, dynamics, and interactions. ¹³C labeling excels in providing insights into the conformational landscape and dynamic properties of nucleic acids, making it ideal for studying phenomena like RNA folding and riboswitch function. Conversely, ¹⁵N labeling is exquisitely sensitive to hydrogen bonding and is the preferred method for mapping the binding interfaces of proteins and small molecules on DNA and RNA. The strategic choice of isotopic label, combined with the appropriate NMR experiments, empowers researchers to dissect the intricate molecular mechanisms that govern the biological functions of nucleic acids.
References
- 1. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. researchgate.net [researchgate.net]
- 4. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR studies of dynamics in RNA and DNA by 13C relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Adenine-13C Mass Isotopomer Distribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of the flow of atoms through metabolic networks. Among the various stable isotopes utilized, 13C has proven particularly valuable for elucidating the complexities of cellular metabolism. This guide focuses on the application of 13C-labeling to study the metabolism of adenine, a fundamental component of nucleic acids, energy currency (ATP), and signaling molecules. Understanding the mass isotopomer distribution (MID) of adenine and its derivatives after the introduction of a 13C-labeled precursor offers profound insights into the activities of purine synthesis pathways.
Purine nucleotides can be synthesized through two primary routes: the de novo synthesis pathway and the salvage pathway.[1] The de novo pathway builds the purine ring from simpler precursors, such as amino acids and one-carbon units, a process that is often upregulated in highly proliferative cells like cancer cells.[2] In contrast, the salvage pathway recycles pre-existing purine bases and nucleosides from the breakdown of nucleic acids or from extracellular sources, which is a more energy-efficient process.[2][3] The relative contribution of these two pathways can vary significantly between different cell types and physiological or pathological states.
By introducing a 13C-labeled substrate that can enter one or both of these pathways, researchers can track the incorporation of 13C into the adenine molecule. Mass spectrometry is then employed to measure the relative abundance of different mass isotopomers of adenine, which are molecules of adenine that differ only in the number of 13C atoms they contain. The resulting mass isotopomer distribution provides a quantitative readout of the metabolic fluxes through the de novo and salvage pathways. This information is critical for understanding the metabolic phenotype of cells, identifying metabolic vulnerabilities in diseases like cancer, and evaluating the mechanism of action of drugs that target purine metabolism.
This technical guide will provide an in-depth overview of the core concepts of adenine-13C mass isotopomer distribution analysis, detailed experimental protocols, and guidance on data interpretation, presentation, and visualization.
Adenine Metabolic Pathways
The metabolism of adenine is intricately linked to the broader network of purine metabolism. The two main pathways contributing to the intracellular pool of adenine nucleotides are the de novo synthesis pathway and the salvage pathway. A third key pathway, the purine nucleotide cycle, is involved in the interconversion of purine nucleotides and plays a role in energy metabolism, particularly in muscle.[4]
The de novo pathway synthesizes inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), from basic building blocks. The salvage pathway reclaims adenine and adenosine from nucleotide catabolism or extracellular sources to regenerate AMP. Key enzymes in the salvage pathway include adenine phosphoribosyltransferase (APRT), which converts adenine to AMP, and adenosine kinase (ADK), which phosphorylates adenosine to AMP. Adenosine deaminase (ADA) plays a catabolic role by converting adenosine to inosine.
References
- 1. Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine metabolism - Wikipedia [en.wikipedia.org]
- 4. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]
The Unseen Influence: A Technical Guide to the Natural Abundance of ¹³C and its Impact on Adenine Labeling Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental concept of the natural abundance of the carbon-13 isotope (¹³C) and its significant implications for the isotopic labeling of adenine, a cornerstone molecule in numerous biological processes. Understanding and correcting for the natural abundance of ¹³C is paramount for accurate and reliable data interpretation in research, clinical diagnostics, and drug development.
The Foundation: Natural Abundance of Carbon Isotopes
Carbon, the backbone of life, exists in nature primarily as two stable isotopes: carbon-12 (¹²C) and carbon-13 (¹³C). A third isotope, carbon-14 (¹⁴C), is radioactive and present in trace amounts. The vast majority of carbon atoms are ¹²C, while ¹³C accounts for approximately 1.1% of all carbon atoms[1][2][3][4]. This seemingly small percentage has profound effects on analytical measurements, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
While chemically very similar, the single extra neutron in ¹³C gives it a greater mass than ¹²C[5]. This mass difference is the basis for isotopic analysis and also the source of potential complications in labeling studies. Biological systems can exhibit a slight preference for the lighter ¹²C isotope, a phenomenon known as isotopic fractionation, which can lead to subtle variations in the ¹³C/¹²C ratio in natural products.
Table 1: Natural Abundance and Properties of Stable Carbon Isotopes
| Isotope | Protons | Neutrons | Natural Abundance (%) | Atomic Mass (Da) | Nuclear Spin (I) |
| ¹²C | 6 | 6 | ~98.9% | 12.000000 | 0 |
| ¹³C | 6 | 7 | ~1.1% | 13.003355 | 1/2 |
Adenine: A Vital Target for Isotopic Labeling
Adenine (C₅H₅N₅) is a purine nucleobase fundamental to all known life. It is a key component of nucleic acids (DNA and RNA) and the energy currency of the cell, adenosine triphosphate (ATP). Its central role in cellular metabolism, signaling, and genetics makes it a frequent subject of isotopic labeling studies aimed at tracing metabolic pathways, quantifying cellular dynamics, and understanding drug mechanisms.
Isotopically labeled adenine, where one or more ¹²C atoms are replaced with ¹³C, serves as a tracer that can be monitored by analytical techniques. However, the inherent presence of naturally abundant ¹³C in both the labeled tracer and the biological system complicates the analysis.
The ¹³C Effect in Mass Spectrometry of Adenine
Mass spectrometry (MS) separates ions based on their mass-to-charge ratio (m/z). The presence of ¹³C at its natural abundance gives rise to what is known as the M+1 peak in the mass spectrum of a molecule. For an unlabeled adenine molecule, the monoisotopic peak (M) corresponds to the mass of the molecule with all ¹²C atoms. The M+1 peak, one mass unit higher, is primarily due to the presence of a single ¹³C atom in a fraction of the adenine molecules.
The theoretical isotopic distribution of unlabeled adenine due to the natural abundance of its constituent isotopes can be calculated. This distribution dictates the expected relative intensities of the M, M+1, M+2, etc., peaks.
Table 2: Theoretical Isotopic Distribution of Unlabeled Adenine (C₅H₅N₅)
| Isotopologue | Mass | Relative Intensity (%) | Primary Contributor(s) |
| M | 135.0548 | 100.00 | ¹²C₅¹H₅¹⁴N₅ |
| M+1 | 136.0582 | 5.95 | ¹³C¹²C₄¹H₅¹⁴N₅, ¹²C₅¹H₅¹⁴N₄¹⁵N |
| M+2 | 137.0615 | 0.17 | ¹³C₂¹²C₃¹H₅¹⁴N₅, ¹³C¹²C₄¹H₅¹⁴N₄¹⁵N |
Note: Intensities are calculated based on the natural abundances of all constituent isotopes (C, H, N).
In a labeling experiment, where, for example, fully ¹³C-labeled adenine ([¹³C₅]-adenine) is introduced, the mass spectrum becomes a composite of the isotopic distributions of both the unlabeled and the labeled adenine pools. The natural ¹³C abundance in the labeled tracer can also lead to peaks that overlap with those from partially labeled species, further complicating interpretation.
Correcting for Natural ¹³C Abundance in Mass Spectrometry
To obtain accurate measurements of isotopic enrichment, the raw mass spectrometry data must be corrected for the contribution of natural ¹³C abundance. This is typically achieved using mathematical algorithms, often implemented in specialized software. The general principle involves using a correction matrix based on the elemental composition of the analyte and the known natural isotopic abundances of its elements.
Experimental Protocol: Matrix-Based Correction for Natural ¹³C Abundance
-
Determine the Elemental Formula: Accurately determine the chemical formula of the adenine-containing molecule or fragment being analyzed.
-
Acquire Mass Spectra: Obtain high-resolution mass spectra of both an unlabeled (natural abundance) standard and the labeled experimental samples.
-
Construct the Correction Matrix: A correction matrix is computationally generated. This matrix accounts for the probability of each mass isotopologue (M, M+1, M+2, etc.) occurring naturally for a molecule of the given elemental composition.
-
Solve the System of Equations: The measured isotopic distribution is treated as a vector that is the product of the correction matrix and the "true" isotopic distribution resulting from the labeling experiment. By inverting the correction matrix, the true distribution can be calculated.
-
Utilize Correction Software: For practical applications, software packages such as IsoCor, IsoCorrectoR, or AccuCor are commonly used to perform these calculations automatically. These tools can also account for the isotopic purity of the tracer.
The ¹³C Effect in NMR Spectroscopy of Adenine
In contrast to mass spectrometry, the low natural abundance of ¹³C is a primary limiting factor for NMR spectroscopy. Since only the ¹³C isotope has a nuclear spin of 1/2, it is the only carbon isotope that is NMR-active. The low abundance of ¹³C results in a significantly lower sensitivity compared to ¹H NMR.
For unlabeled adenine, obtaining a ¹³C NMR spectrum with a good signal-to-noise ratio requires a concentrated sample and a long acquisition time. In ¹³C labeling experiments, the incorporation of ¹³C-enriched adenine dramatically increases the signal intensity of the labeled carbon atoms, making them readily observable.
The natural abundance of ¹³C can still have subtle effects. For instance, in highly enriched samples, the probability of having two adjacent ¹³C atoms increases, which can give rise to ¹³C-¹³C spin-spin coupling, potentially complicating the spectra. However, for most applications, the primary challenge in ¹³C NMR remains sensitivity.
Adenine's Role in Cellular Energy: The ATP Cycle
To illustrate the biological context where adenine labeling is crucial, the following diagram depicts the central role of the adenine nucleotide ATP in cellular energy transfer. Isotopic labeling of the adenine moiety of ATP allows researchers to trace its synthesis, degradation, and utilization in various metabolic pathways.
References
Adenine-¹³C as a Precursor in Biochemical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling has become an indispensable tool in modern biochemical and pharmaceutical research. The use of non-radioactive, heavy isotopes of common elements allows for the precise tracing of metabolic pathways, quantification of metabolite turnover, and elucidation of complex biological networks without the safety concerns and disposal issues associated with radioisotopes. Adenine, a fundamental component of nucleic acids (DNA and RNA), energy currency (ATP), and redox cofactors (NAD and FAD), is a key player in cellular metabolism. Consequently, Adenine labeled with Carbon-13 (Adenine-¹³C) serves as a powerful probe to investigate numerous critical cellular processes.
This technical guide provides a comprehensive overview of the application of Adenine-¹³C as a precursor in biochemical synthesis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret metabolic labeling experiments using this versatile tracer. The guide covers detailed experimental protocols, data presentation in structured tables for easy comparison, and visualizations of key pathways and workflows to facilitate a deeper understanding of the underlying principles.
Core Applications of Adenine-¹³C in Biochemical Research
The versatility of adenine as a core molecule in cellular metabolism makes Adenine-¹³C a valuable tool for a wide range of applications:
-
Nucleic Acid Synthesis and Turnover: By introducing Adenine-¹³C into cell culture or in vivo models, researchers can track its incorporation into newly synthesized DNA and RNA. This allows for the quantification of nucleic acid synthesis rates and the study of DNA repair and RNA turnover under various physiological and pathological conditions.
-
Energy Metabolism and Bioenergetics: Adenine is a cornerstone of adenosine triphosphate (ATP), the primary energy currency of the cell. Tracing the incorporation of ¹³C from adenine into the ATP pool provides insights into the dynamics of energy metabolism and the regulation of ATP homeostasis.
-
Redox Homeostasis: Adenine is a component of the essential redox cofactors NAD (nicotinamide adenine dinucleotide) and FAD (flavin adenine dinucleotide). Labeling with Adenine-¹³C enables the study of the synthesis and turnover of these critical molecules, which are central to cellular redox balance and a multitude of enzymatic reactions.
-
Metabolic Flux Analysis (MFA): In conjunction with other stable isotope tracers, Adenine-¹³C can be used in metabolic flux analysis to provide a quantitative understanding of the flow of metabolites through interconnected biochemical pathways. This is particularly valuable in systems biology and in understanding the metabolic reprogramming that occurs in diseases like cancer.
-
Drug Development and Target Validation: By tracing the impact of a drug candidate on adenine metabolism, researchers can gain insights into its mechanism of action. Furthermore, understanding how cancer cells or pathogens utilize adenine pathways differently from normal cells can reveal novel therapeutic targets.
Biochemical Pathways of Adenine Incorporation
Upon entering the cell, Adenine-¹³C is primarily incorporated into the cellular nucleotide pool through the purine salvage pathway. The key enzyme in this process is adenine phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form adenosine monophosphate (AMP). From this central point, the ¹³C label can be distributed into various essential biomolecules.
Experimental Protocols
Protocol 1: ¹³C-Adenine Labeling in Cell Culture
This protocol outlines the general procedure for labeling cultured mammalian cells with Adenine-¹³C to trace its incorporation into DNA, RNA, and nucleotides.
Materials:
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS), dialyzed if necessary to remove unlabeled adenine
-
Adenine-¹³C (e.g., Adenine-8-¹³C, 95% purity)[1]
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Microcentrifuge tubes
-
Reagents for DNA/RNA extraction (e.g., TRIzol, commercial kits)
-
Reagents for nucleotide extraction (e.g., cold methanol or acetonitrile-based solutions)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with Adenine-¹³C. The final concentration of Adenine-¹³C can vary depending on the cell line and experimental goals, but a starting range of 10-100 µM is common. For precise labeling, it is advisable to use a medium with low levels of unlabeled adenine or dialyzed FBS.
-
Labeling Incubation:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the prepared ¹³C-adenine labeling medium to the cells.
-
Incubate the cells for the desired period. The incubation time will depend on the turnover rate of the biomolecule of interest. For rapidly turning over pools like ATP, a few hours may be sufficient. For DNA and RNA, longer incubation times (e.g., 24-72 hours) are typically required to achieve significant labeling.[2][3]
-
-
Cell Harvesting:
-
After the incubation period, place the culture dish on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Proceed immediately to the extraction protocol for the biomolecules of interest (DNA/RNA or nucleotides).
-
Protocol 2: Extraction and Hydrolysis of ¹³C-Labeled DNA and RNA for Nucleobase Analysis
This protocol describes the extraction of total nucleic acids and their subsequent hydrolysis to individual nucleobases for analysis by LC-MS/MS.
Materials:
-
TRIzol reagent or a commercial DNA/RNA extraction kit
-
Chloroform
-
Isopropanol
-
75% Ethanol
-
Nuclease-free water
-
Formic acid (≥88%)
-
Heating block or oven capable of reaching 140°C
-
Speed-vac or vacuum concentrator
Procedure:
-
Nucleic Acid Extraction:
-
Following cell harvesting, add 1 mL of TRIzol reagent per 10 cm dish directly to the culture plate and lyse the cells by pipetting.
-
Follow the manufacturer's protocol for phase separation using chloroform and precipitation of nucleic acids with isopropanol.
-
Wash the nucleic acid pellet with 75% ethanol and air-dry briefly.
-
Resuspend the pellet in nuclease-free water.
-
-
Acid Hydrolysis to Nucleobases: [4][5]
-
Transfer a known amount of the extracted nucleic acid (e.g., 1-5 µg) to a glass autosampler insert.
-
Dry the sample completely using a speed-vac.
-
Place the insert into a larger glass vial containing a small volume of formic acid (gas-phase hydrolysis).
-
Seal the vial and incubate at 140°C for 24-48 hours. For RNA, a 48-hour hydrolysis is recommended to ensure complete release of pyrimidines.
-
After incubation, cool the vial and dry the hydrolyzed sample to remove the formic acid.
-
Reconstitute the dried nucleobases in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 3: Extraction of ¹³C-Labeled Adenine Nucleotides and NAD
This protocol details the extraction of small molecule metabolites, including ATP, ADP, AMP, and NAD, from cultured cells.
Materials:
-
Ice-cold 80% Methanol or a 40:40:20 mixture of acetonitrile:methanol:water with 0.1 M formic acid
-
Cell scrapers
-
Microcentrifuge tubes
-
Centrifuge capable of reaching high speeds at 4°C
Procedure:
-
Metabolite Quenching and Extraction:
-
After washing the cells with ice-cold PBS, add a pre-chilled extraction solvent (e.g., 1 mL of 80% methanol for a 10 cm dish) directly to the plate on ice.
-
Scrape the cells in the presence of the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
-
Protein Precipitation and Supernatant Collection:
-
Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the soluble metabolites, and transfer it to a new tube.
-
-
Sample Preparation for Analysis:
-
Dry the supernatant using a speed-vac or a gentle stream of nitrogen.
-
Reconstitute the dried metabolite extract in a suitable mobile phase for LC-MS/MS analysis.
-
Data Presentation: Quantitative Analysis of ¹³C Incorporation
The primary output of an Adenine-¹³C labeling experiment is the measurement of ¹³C enrichment in the target biomolecules. This is typically determined by mass spectrometry, which can distinguish between the unlabeled (M+0) and labeled (M+n) isotopologues of a molecule. The data can be presented in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment in Nucleobases from DNA and RNA
| Sample Condition | Nucleobase | Isotopic Enrichment (Atom % ¹³C) |
| Control (Unlabeled) | Adenine | ~1.1% (Natural Abundance) |
| Adenine-¹³C Labeled (24h) | Adenine | (Experimental Value) |
| Guanine | (Experimental Value) | |
| Cytosine | (Experimental Value) | |
| Thymine/Uracil | (Experimental Value) | |
| Adenine-¹³C Labeled (48h) | Adenine | (Experimental Value) |
| Guanine | (Experimental Value) | |
| Cytosine | (Experimental Value) | |
| Thymine/Uracil | (Experimental Value) |
Table 2: Isotopic Enrichment in Adenine Nucleotides and NAD
| Sample Condition | Metabolite | Isotopic Enrichment (Atom % ¹³C) |
| Control (Unlabeled) | ATP | ~1.1% (Natural Abundance) |
| ADP | ~1.1% (Natural Abundance) | |
| AMP | ~1.1% (Natural Abundance) | |
| NAD⁺ | ~1.1% (Natural Abundance) | |
| Adenine-¹³C Labeled (4h) | ATP | (Experimental Value) |
| ADP | (Experimental Value) | |
| AMP | (Experimental Value) | |
| NAD⁺ | (Experimental Value) | |
| Adenine-¹³C Labeled (8h) | ATP | (Experimental Value) |
| ADP | (Experimental Value) | |
| AMP | (Experimental Value) | |
| NAD⁺ | (Experimental Value) |
Experimental Workflow Visualization
Conclusion
Adenine-¹³C is a powerful and versatile tool for probing fundamental aspects of cellular metabolism. Its application in tracing nucleic acid synthesis, energy metabolism, and redox homeostasis provides invaluable insights for basic research and drug development. By following the detailed protocols and data analysis frameworks presented in this guide, researchers can effectively leverage Adenine-¹³C to advance their understanding of complex biological systems. The ability to quantify the dynamic incorporation of this stable isotope into essential biomolecules offers a robust method for elucidating the metabolic consequences of genetic alterations, disease states, and pharmacological interventions.
References
- 1. Adenine (8-¹³C, 95%; may contain up to 7% 2-¹³C) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 2. 13C-carrier DNA shortens the incubation time needed to detect benzoate-utilizing denitrifying bacteria by stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Absolute Quantification of RNA or DNA Using Acid Hydrolysis and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Adenine-13C: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Adenine-13C, a stable isotope-labeled version of the purine nucleobase adenine. While the isotopic label does not significantly alter the chemical properties, it is crucial to handle this compound with the same precautions as unlabeled adenine due to its potential health hazards. This document outlines the physical and chemical properties, toxicological data, and detailed protocols for safe use, storage, and disposal.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄¹³CH₅N₅ | [1][2] |
| Molecular Weight | 136.12 g/mol | [1][2][3] |
| Melting Point | >360 °C (decomposes) | |
| Solubility | Soluble in DMSO (12.5 mg/mL with heating), slightly soluble in water (1.03 g/L at 25°C). Physical methods such as vortexing, ultrasound, or using a hot water bath can aid in dissolution. | |
| log KOW (Octanol-Water Partition Coefficient) | -0.1 (at 20°C) |
Toxicological Information
Adenine is classified as toxic if swallowed. The primary health hazards are associated with ingestion and potential irritation upon contact.
| Hazard | Description | Reference |
| Acute Oral Toxicity | Toxic if swallowed. The LD50 (oral, rat) is 227 mg/kg. Symptoms may include convulsions, muscle weakness, and respiratory changes. | |
| Skin Corrosion/Irritation | May cause skin irritation. | |
| Serious Eye Damage/Irritation | May cause eye irritation. | |
| Respiratory/Skin Sensitization | Not classified as a sensitizer. | |
| Germ Cell Mutagenicity | Not classified as a mutagen. | |
| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, ACGIH, or OSHA. | |
| Reproductive Toxicity | No information available. | |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory tract irritation. | |
| Specific Target Organ Toxicity (Repeated Exposure) | No known effects. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures is essential to minimize exposure risk.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to prevent the formation and inhalation of dust or aerosols.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves should be inspected before use and disposed of properly after handling the material.
-
Skin and Body Protection: Wear a lab coat and ensure that skin is not exposed. In cases of potential significant exposure, a complete suit protecting against chemicals may be necessary.
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N99 or P2).
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling the product and before breaks.
-
Take off contaminated clothing immediately.
Storage and Disposal
Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.
Storage
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed to prevent moisture absorption.
-
Store locked up or in an area accessible only to authorized personnel.
-
For long-term stability, especially in solution, store at -20°C or -80°C, protected from light and under a nitrogen atmosphere. Specific storage recommendations from the supplier should be followed.
Disposal
-
Adenine and its derivatives should be disposed of as hazardous waste.
-
Do not allow the product to enter drains or waterways.
-
Dispose of the substance and its container in accordance with all applicable local, regional, national, and international regulations.
-
Uncleaned containers should be treated as the product itself.
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
Accidental Release
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, to avoid dust inhalation and contact with the substance.
-
Containment and Cleaning: Prevent further leakage or spillage if safe to do so. Cover drains to prevent entry into the sewer system. Carefully sweep up the spilled material without creating dust and place it in a suitable, labeled container for disposal. Clean the affected area thoroughly.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth with water. Do not induce vomiting unless directed to do so by medical personnel.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek medical advice if irritation develops.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.
Experimental Protocols: Example of Metabolic Labeling
The following is a generalized protocol for a metabolic labeling experiment using this compound. This should be adapted based on the specific cell line, experimental goals, and laboratory conditions.
Objective: To trace the incorporation of adenine into nucleic acids (DNA/RNA) in a cell culture system.
Materials:
-
This compound
-
Cell culture medium appropriate for the cell line
-
Cultured cells
-
Sterile, DNase/RNase-free water or DMSO for stock solution preparation
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Equipment for nucleic acid extraction and analysis (e.g., LC-MS)
Methodology:
-
Stock Solution Preparation:
-
Under sterile conditions in a chemical fume hood, prepare a stock solution of this compound. For example, dissolve a known quantity in sterile DMSO to create a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C, protected from light.
-
-
Cell Seeding:
-
Seed cells in appropriate culture plates or flasks at a density that will allow for logarithmic growth during the labeling period.
-
Allow cells to adhere and resume growth (typically 24 hours).
-
-
Labeling:
-
Prepare the labeling medium by supplementing the normal growth medium with the desired final concentration of this compound (e.g., 10 µM). This concentration may need to be optimized.
-
Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubate the cells for the desired period (e.g., 2, 4, 8, 12, 24 hours) to allow for the incorporation of the labeled adenine into newly synthesized nucleic acids.
-
-
Cell Harvesting and Nucleic Acid Extraction:
-
After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any unincorporated this compound.
-
Harvest the cells using a standard method (e.g., trypsinization, cell scraping).
-
Extract DNA and/or RNA using a commercial kit or a standard protocol (e.g., phenol-chloroform extraction).
-
-
Sample Analysis:
-
Digest the extracted nucleic acids into individual nucleosides.
-
Analyze the nucleoside mixture using a sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation of this compound.
-
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Experimental Workflow: Metabolic Labeling
References
A Technical Guide to High-Purity ¹³C-Labeled Adenine for Researchers and Drug Development Professionals
Introduction: Adenine, a fundamental purine nucleobase, is a cornerstone of numerous biochemical processes. It is an integral component of nucleic acids (DNA and RNA), energy currency molecules like adenosine triphosphate (ATP), and essential cofactors such as NAD and FAD.[1][2] The stable isotope-labeled form, Adenine-¹³C, serves as a powerful tracer in metabolic research and drug development. Its incorporation into biological systems allows for the precise tracking of metabolic pathways, quantification of flux, and elucidation of drug mechanisms. This guide provides an in-depth overview of commercial suppliers, technical specifications, and experimental applications of high-purity Adenine-¹³C.
Commercial Suppliers and Quantitative Data
The procurement of high-purity Adenine-¹³C is critical for the accuracy and reproducibility of experimental results. Several reputable suppliers specialize in stable isotope-labeled compounds. The following table summarizes the key quantitative data for Adenine-¹³C from prominent commercial vendors.
| Supplier | Product Identifier | Product Name/Description | Chemical Purity | Isotopic Purity/Enrichment | CAS Number |
| MedchemExpress | HY-B0152S1 | Adenine-¹³C | 99.75%[1] | Not specified | 86967-48-8[1] |
| Cambridge Isotope Laboratories, Inc. | CLM-1654 | Adenine (8-¹³C, 95%) | 98%[2] | 95% at the 8-position | 86967-48-8 |
| GlpBio | GC68624 | Adenine-¹³C | >98.00% | Not specified | 86967-48-8 |
| Sigma-Aldrich | - | 2-(Methyl- ¹³C,d₃-thio)adenine | 97% (CP) | 99 atom % ¹³C | 1216721-76-4 |
Note: Sigma-Aldrich provides a derivative of adenine. Researchers should verify the specific labeled positions and overall enrichment to ensure suitability for their experimental design.
Core Applications in Research and Development
High-purity Adenine-¹³C is primarily utilized in three key areas:
-
Metabolic Flux Analysis (MFA): As a stable isotope tracer, Adenine-¹³C is introduced into cellular systems to track the flow of carbon through various metabolic pathways. By measuring the incorporation of ¹³C into downstream metabolites using mass spectrometry or NMR, researchers can quantify the rates (fluxes) of biochemical reactions. This is crucial for understanding metabolic reprogramming in diseases like cancer and for identifying novel drug targets.
-
Biomolecular NMR Spectroscopy: Isotopic labeling is essential for enhancing signal sensitivity and resolving complex structures in NMR spectroscopy. Adenine-¹³C can be incorporated into RNA or DNA, or into protein-bound cofactors, to aid in the structural and dynamic analysis of these macromolecules and their interactions.
-
Internal Standards for Mass Spectrometry: Due to its distinct mass, Adenine-¹³C serves as an ideal internal standard for the accurate quantification of unlabeled adenine in biological samples via mass spectrometry (GC-MS or LC-MS). This application is vital in pharmacokinetics and metabolomics studies.
Experimental Protocols and Methodologies
The following section details a generalized protocol for a stable isotope labeling experiment using Adenine-¹³C to trace metabolic pathways in cell culture.
Protocol: ¹³C Metabolic Labeling Experiment
-
Cell Culture and Media Preparation:
-
Culture cells of interest to mid-log phase under standard conditions.
-
Prepare a labeling medium by supplementing a base medium (lacking native adenine, if possible) with a known concentration of Adenine-¹³C. The concentration should be optimized based on the specific cell line and experimental goals.
-
-
Isotope Labeling:
-
Remove the standard culture medium from the cells.
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Introduce the prepared ¹³C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration. The time course should be optimized to achieve isotopic steady-state, where the ¹³C enrichment in key metabolites becomes stable.
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, rapidly quench the cells. A common method is to aspirate the medium and add a cold solvent, such as 80% methanol chilled to -80°C.
-
Scrape the cells in the cold solvent and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells (e.g., via sonication or freeze-thaw cycles) to release intracellular metabolites.
-
Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolite extract.
-
-
Sample Analysis:
-
Dry the metabolite extract, typically using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for the analytical platform.
-
Analyze the sample using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The mass spectrometer will detect the mass shift in metabolites that have incorporated the ¹³C label from Adenine-¹³C, allowing for the determination of mass isotopologue distributions (MIDs).
-
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of ¹³C.
-
Use the corrected MIDs to calculate metabolic flux ratios or perform comprehensive metabolic flux analysis using specialized software.
-
Visualization of Experimental Workflow
References
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis in Bacteria Using Adenine-13C
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system. The use of stable isotope tracers, such as Carbon-13 (¹³C), allows for the precise tracking of atoms through metabolic pathways. While ¹³C-glucose is a commonly used tracer for central carbon metabolism, employing ¹³C-labeled adenine offers a targeted approach to investigate purine metabolism, including nucleotide biosynthesis, salvage pathways, and their interplay with central carbon metabolism. These pathways are crucial for DNA replication, RNA synthesis, and cellular energy homeostasis, making them attractive targets for antimicrobial drug development.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of Adenine-¹³C for metabolic flux analysis in bacteria.
Application Notes
Principle of Adenine-¹³C Metabolic Flux Analysis
Bacteria can synthesize purines de novo or acquire them from the environment through salvage pathways. By providing ¹³C-labeled adenine as a tracer, researchers can track the incorporation of the labeled carbon atoms into various metabolites. The distribution of ¹³C in downstream molecules, such as ATP, GTP, and nucleic acids, reveals the relative activities of the purine salvage pathway versus the de novo synthesis pathway. Mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is used to measure the mass isotopomer distributions (MIDs) of key metabolites. These MIDs, along with a stoichiometric model of bacterial metabolism, are used to calculate intracellular metabolic fluxes.[1][2]
Key Applications
-
Elucidating Purine Salvage and De Novo Synthesis Fluxes: Quantify the contribution of exogenous adenine to the total purine nucleotide pool. This is critical for understanding bacterial nutrient acquisition and metabolism in different environments.
-
Identifying Drug Targets: The purine synthesis and salvage pathways contain numerous enzymes that can be targeted for antimicrobial drug development. MFA can identify essential pathways and bottlenecks, aiding in the selection of promising drug targets.
-
Investigating Mechanisms of Action of Antimicrobials: Assess how antibiotics that target nucleotide metabolism perturb metabolic fluxes, providing insights into their efficacy and potential resistance mechanisms.
-
Characterizing Mutant Strains: Compare the metabolic phenotypes of wild-type and genetically modified bacterial strains to understand the function of specific genes involved in purine metabolism.
Data Presentation
Quantitative flux data should be presented in a clear and structured format to allow for easy comparison between different experimental conditions or bacterial strains. The following table provides an example of how metabolic flux data, particularly focusing on purine metabolism, can be summarized. The values presented are hypothetical and for illustrative purposes.
| Metabolic Reaction | Reaction Abbreviation | Wild-Type Flux (mmol/gDW/h) | Mutant/Treated Flux (mmol/gDW/h) |
| Adenine uptake | ADE_uptake | 1.5 | 0.8 |
| Adenine phosphoribosyltransferase | APT | 1.2 | 0.6 |
| Adenosine kinase | ADK | 0.3 | 0.2 |
| De novo IMP synthesis | DN_IMP | 2.0 | 3.5 |
| IMP dehydrogenase | IMPDH | 1.0 | 1.8 |
| Adenylosuccinate synthetase | ADSS | 1.0 | 1.7 |
| GMP synthetase | GMPS | 1.0 | 1.8 |
| Ribonucleotide reductase | RNR | 0.8 | 1.2 |
Experimental Protocols
This section provides a detailed methodology for conducting a ¹³C-adenine labeling experiment for metabolic flux analysis in bacteria, such as Escherichia coli.
Bacterial Culture and ¹³C-Adenine Labeling
-
Prepare Minimal Medium: Prepare a defined minimal medium with a known concentration of a primary carbon source (e.g., glucose). The medium should initially lack purines to ensure that the labeled adenine is the primary source for the salvage pathway.
-
Pre-culture: Inoculate a single colony of the bacterial strain into the minimal medium and grow overnight to obtain a seed culture in the mid-logarithmic growth phase.
-
Labeling Experiment: Inoculate fresh minimal medium with the pre-culture to a starting OD₆₀₀ of ~0.05.
-
Add ¹³C-Adenine: Supplement the culture medium with a sterile solution of ¹³C-labeled adenine (e.g., [U-¹³C₅]Adenine) to a final concentration typically in the low millimolar range. The exact concentration should be optimized for the bacterial species and experimental goals.
-
Incubation: Grow the culture at the optimal temperature and shaking speed for the bacterial strain. Monitor cell growth by measuring OD₆₀₀.
-
Achieve Metabolic and Isotopic Steady State: For steady-state MFA, it is crucial that the cells are in a state of balanced growth and that the labeling of intracellular metabolites has reached a steady state. This is typically achieved during the mid-logarithmic growth phase.
Metabolite Extraction
-
Rapid Quenching: To halt metabolic activity instantly, rapidly transfer a known volume of the bacterial culture into a quenching solution kept at a very low temperature (e.g., -20°C to -80°C). A common quenching solution is a 60% methanol solution buffered to a physiological pH.
-
Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
-
Metabolite Extraction: Resuspend the cell pellet in a cold extraction solvent. A common method is to use a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).[3][4]
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by bead beating, sonication, or freeze-thaw cycles.
-
Clarification: Centrifuge the lysate at high speed to remove cell debris.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and lyophilize or evaporate to dryness. The dried extract can be stored at -80°C until analysis.
Mass Spectrometry Analysis
-
Sample Reconstitution: Reconstitute the dried metabolite extract in an appropriate solvent for the chosen analytical platform (e.g., a mixture of mobile phases for LC-MS).
-
LC-MS/MS Analysis: Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[3]
-
Chromatography: Use a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection and quantification of different mass isotopomers of the target metabolites (e.g., selected reaction monitoring or full scan mode with high resolution).
-
-
Data Acquisition: Acquire data for the mass isotopomer distributions of key metabolites in the purine pathway, including adenine, adenosine, AMP, ADP, ATP, guanosine, GMP, GDP, GTP, and related intermediates.
Data Analysis and Flux Calculation
-
Correct for Natural Isotope Abundance: The raw mass spectrometry data must be corrected for the natural abundance of ¹³C and other heavy isotopes.
-
Metabolic Network Model: Construct a stoichiometric model of the relevant metabolic pathways, including glycolysis, the pentose phosphate pathway, the TCA cycle, and purine de novo and salvage pathways.
-
Flux Calculation: Use a software package designed for ¹³C-MFA (e.g., INCA, Metran, WUflux) to estimate the metabolic fluxes. The software uses an iterative algorithm to find the flux distribution that best fits the experimentally measured mass isotopomer distributions and extracellular rates (e.g., glucose uptake, adenine uptake, and growth rate).
-
Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
Visualizations
Bacterial Purine Metabolism Pathway
The following diagram illustrates the central role of adenine in bacterial purine metabolism, including its entry into the salvage pathway and its subsequent conversion into essential nucleotides.
Caption: Bacterial purine metabolism showing the salvage of adenine and de novo synthesis pathways.
Experimental Workflow for Adenine-¹³C MFA
This diagram outlines the key steps involved in performing a metabolic flux analysis experiment using ¹³C-labeled adenine.
Caption: Experimental workflow for ¹³C-Adenine metabolic flux analysis in bacteria.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. A purine salvage bottleneck leads to bacterial adenine cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial adenine cross-feeding stems from a purine salvage bottleneck - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Mass Spectrometry using Adenine-¹³C as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of stable isotope-labeled (SIL) internal standards is a widely accepted and highly recommended practice in quantitative mass spectrometry for enhancing the accuracy and precision of analytical methods.[1][2][3][4] SIL internal standards, such as Adenine-¹³C, are chemically identical to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization effects, which helps to correct for variability during sample preparation and analysis. This document provides detailed application notes and protocols for the use of Adenine-¹³C as an internal standard in quantitative Liquid Chromatography-Mass Spectrometry (LC-MS) applications. Adenine-¹³C is the ¹³C labeled version of Adenine, a fundamental purine nucleobase.
Principle of Stable Isotope Dilution Mass Spectrometry
Stable isotope dilution analysis with a SIL internal standard is the preferred method for quantitative LC-MS/MS analysis. This technique involves adding a known concentration of the isotopically labeled standard (e.g., Adenine-¹³C) to the unknown sample containing the unlabeled analyte (adenine). The SIL internal standard and the analyte behave nearly identically during sample extraction, cleanup, and LC-MS/MS analysis. By comparing the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the ratio of the two is largely unaffected by variations in sample recovery or matrix effects.
Application: Quantification of Endogenous Adenine in Biological Matrices
This section outlines the protocol for the quantification of endogenous adenine in plasma using LC-MS/MS with Adenine-¹³C as an internal standard. This method is applicable to various species, including mouse, rat, cynomolgus monkey, and human plasma.
Experimental Workflow
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Dynamics and Interactions of Genetic Material: Application Notes and Protocols for Biomolecular NMR Spectroscopy with Adenine-¹³C Labeled RNA/DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biological macromolecules at an atomic level. The specific incorporation of stable isotopes, such as Carbon-13 (¹³C), into nucleic acids significantly enhances the resolution and information content of NMR experiments.[1][2] This document provides detailed application notes and protocols for utilizing adenine-¹³C labeled RNA and DNA in biomolecular NMR studies, with a particular focus on applications in drug discovery and understanding biological function.
Adenine, a fundamental component of both DNA and RNA, is often involved in crucial biological processes, including protein recognition, ligand binding, and conformational changes.[3][4] Site-specific or uniform labeling of adenine with ¹³C allows for the targeted investigation of these processes with reduced spectral complexity and enhanced sensitivity.
Applications in Research and Drug Development
The use of adenine-¹³C labeled nucleic acids in NMR spectroscopy offers several advantages for researchers and drug development professionals:
-
Structural and Dynamic Characterization: Probing the local conformation and dynamics of adenine residues within larger RNA or DNA structures. This is crucial for understanding mechanisms of action and biological function.
-
Drug Screening and Binding Site Identification: Monitoring chemical shift perturbations of ¹³C-labeled adenine upon the addition of small molecules to identify binders and map their interaction sites.
-
Characterizing RNA Folding and Conformational Exchange: Studying dynamic processes such as hairpin formation, pseudoknot folding, and ligand-induced conformational changes by tracking the NMR signals of labeled adenines.
-
Elucidating Enzyme Mechanisms: Investigating the interactions of nucleic acid-modifying enzymes by observing changes in the chemical environment of specific adenine residues.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of ¹³C-Adenine into RNA via in vitro Transcription
This protocol describes the enzymatic incorporation of a ¹³C-labeled adenosine monophosphate (AMP) at the 5' end of an RNA fragment, which can then be ligated to other RNA strands to generate a site-specifically labeled molecule.
Materials:
-
¹³C/¹⁵N-labeled AMP
-
Unlabeled NTPs (GTP, CTP, UTP)
-
T7 RNA Polymerase
-
DNA template with a T7 promoter
-
T4 DNA Ligase
-
Unlabeled RNA fragment for ligation
-
Transcription buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine)
-
Ligation buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 mM DTT, 1 mM ATP)
-
Nuclease-free water
Procedure:
-
Transcription of the 5'-Labeled Fragment:
-
Set up the in vitro transcription reaction by combining the DNA template, a 3.3-fold excess of ¹³C/¹⁵N-labeled AMP over the other NTPs (e.g., 10 mM labeled AMP and 3 mM each of GTP, CTP, UTP), T7 RNA polymerase, and transcription buffer.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Purify the resulting 5'-labeled RNA fragment using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
-
Ligation to an Unlabeled RNA Fragment:
-
Combine the purified 5'-labeled RNA fragment with the unlabeled RNA fragment in the presence of T4 DNA ligase and ligation buffer.
-
Incubate the reaction at 16°C overnight.
-
Purify the final site-specifically labeled RNA product using denaturing PAGE or HPLC.
-
-
Sample Preparation for NMR:
-
Desalt and buffer-exchange the purified RNA into a suitable NMR buffer (e.g., 10 mM sodium phosphate pH 6.5, 50 mM NaCl, 0.1 mM EDTA in 90% H₂O/10% D₂O).
-
Concentrate the sample to the desired concentration, typically ≥1 mM for relaxation dispersion experiments.
-
Protocol 2: NMR Data Acquisition - ¹H-¹³C HSQC for Ligand Binding Studies
The Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone for observing ligand interactions with labeled nucleic acids. It provides a correlation spectrum between protons and their directly attached ¹³C nuclei.
NMR Spectrometer and Parameters:
-
Spectrometer: 600 MHz or higher, equipped with a cryogenic probe.
-
Experiment: 2D ¹H-¹³C HSQC.
-
Temperature: 25-37°C, depending on the stability of the RNA/DNA.
-
Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC.
-
Spectral Widths:
-
¹H dimension: ~12 ppm (centered around 4.7 ppm).
-
¹³C dimension: Sufficient to cover the expected adenine chemical shifts (e.g., ~40 ppm centered around 145 ppm for aromatic carbons).
-
-
Data Points:
-
¹H dimension (t₂): 1024-2048 complex points.
-
¹³C dimension (t₁): 128-256 complex points.
-
-
Scans per Increment: 8-64, depending on sample concentration.
-
Recycle Delay: 1.5-2.0 seconds.
Procedure:
-
Acquire a Reference Spectrum: Record a ¹H-¹³C HSQC spectrum of the ¹³C-adenine labeled RNA/DNA in its free form.
-
Titrate with Ligand: Add increasing concentrations of the small molecule ligand to the NMR sample.
-
Acquire Spectra at Each Titration Point: Record a ¹H-¹³C HSQC spectrum after each addition of the ligand.
-
Data Analysis:
-
Process the spectra using software such as NMRPipe or TopSpin.
-
Overlay the spectra from the titration series.
-
Monitor changes in the chemical shifts and intensities of the adenine ¹H-¹³C cross-peaks to identify binding events and map the interaction surface.
-
Data Presentation
Table 1: Typical ¹³C Chemical Shift Ranges for Adenine in RNA/DNA
This table provides a reference for the expected ¹³C chemical shifts of adenine carbons in nucleic acids. Actual values can vary depending on the local environment and secondary structure.
| Carbon Atom | Chemical Shift Range (ppm) in RNA | Chemical Shift Range (ppm) in DNA |
| C2 | 152 - 155 | 151 - 154 |
| C8 | 138 - 142 | 137 - 141 |
| C4 | 148 - 151 | 147 - 150 |
| C5 | 118 - 122 | 117 - 121 |
| C6 | 155 - 158 | 154 - 157 |
Note: Chemical shifts are referenced to an external standard. Data compiled from various sources including.
Table 2: Example Quantitative Data from a Ligand Titration Experiment
This table illustrates how quantitative data from an NMR titration experiment can be presented to determine the dissociation constant (Kd).
| Ligand Concentration (µM) | Chemical Shift Perturbation (CSP) of A¹⁰-C8 (ppm) |
| 0 | 0.00 |
| 25 | 0.05 |
| 50 | 0.09 |
| 100 | 0.15 |
| 200 | 0.22 |
| 400 | 0.28 |
| 800 | 0.31 |
| Calculated Kd (µM) | ~150 |
Chemical Shift Perturbation (CSP) is calculated as the weighted average of the ¹H and ¹³C chemical shift changes.
Mandatory Visualizations
Caption: Workflow for identifying small molecule binders to RNA.
Caption: Probing RNA dynamics with relaxation dispersion NMR.
References
Application Notes and Protocols: Tracing Adenine Metabolism in Cancer Cells with Adenine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. Purine metabolism, in particular, is crucial for the synthesis of DNA, RNA, and energy-rich molecules like ATP. Cancer cells utilize both the de novo synthesis and the salvage pathways to maintain their purine nucleotide pools.[1][2] The purine salvage pathway, which recycles pre-existing nucleobases and nucleosides, is an energy-efficient alternative to the more complex de novo pathway.[1][2] Adenine, a key purine base, is readily salvaged by adenine phosphoribosyltransferase (APRT) to form adenosine monophosphate (AMP).[1] Understanding the flux through this pathway is critical for identifying novel therapeutic targets.
Stable isotope tracing using Adenine-¹³C allows for the precise quantification of adenine incorporation into the cellular nucleotide pools. This application note provides detailed protocols for tracing adenine metabolism in cancer cells using Adenine-¹³C, from cell culture and labeling to sample preparation, LC-MS/MS analysis, and data interpretation.
Data Presentation
The following tables summarize representative quantitative data obtained from stable isotope tracing experiments. The data illustrates the fractional abundance of ¹³C-labeled purine nucleotides in cancer cells following incubation with Adenine-¹³C. This data is adapted from in vivo studies using labeled purine precursors and demonstrates the significant contribution of the salvage pathway to the total purine nucleotide pool in cancer cells.
Table 1: Fractional Abundance of ¹³C-Labeled Adenine Nucleotides in Cancer Cells
| Metabolite | Isotope | Fractional Abundance (%) |
| Adenosine Monophosphate (AMP) | M+5 | 25.3 ± 3.1 |
| Adenosine Diphosphate (ADP) | M+5 | 22.8 ± 2.9 |
| Adenosine Triphosphate (ATP) | M+5 | 20.1 ± 2.5 |
Data represents the mean ± standard deviation of the M+5 isotopologue, indicating the incorporation of the five ¹³C atoms from Adenine-¹³C.
Table 2: Contribution of Adenine Salvage to Purine Nucleotide Pools
| Nucleotide Pool | Contribution from Adenine Salvage (%) |
| Total AMP | 25.3 |
| Total ADP | 22.8 |
| Total ATP | 20.1 |
This table highlights the significant reliance of cancer cells on the adenine salvage pathway for maintaining their adenine nucleotide pools, as evidenced by the substantial isotopic enrichment from the Adenine-¹³C tracer.
Experimental Protocols
Cell Culture and ¹³C-Adenine Labeling
This protocol is designed for adherent cancer cell lines (e.g., Cal-51 human breast cancer cells).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adenine-¹³C₅ (uniformly labeled)
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of the experiment.
-
Incubate the cells for 24 hours in a standard incubator.
-
Prepare the labeling medium by supplementing the complete cell culture medium with Adenine-¹³C₅ to a final concentration of 100 µM.
-
Aspirate the standard medium from the cells and wash once with pre-warmed PBS.
-
Add 2 mL of the Adenine-¹³C₅ labeling medium to each well.
-
Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to determine the kinetics of adenine incorporation. For end-point analysis, a 24-hour incubation is recommended to approach isotopic steady state.
Metabolite Extraction
This protocol is for the rapid quenching of metabolism and extraction of polar metabolites.
Materials:
-
Liquid nitrogen
-
80% Methanol (pre-chilled to -80°C)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (capable of 4°C and >15,000 x g)
Procedure:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately place the 6-well plate on a bed of dry ice or in a liquid nitrogen bath to quench metabolic activity.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 30 seconds.
-
Centrifuge the samples at 16,000 x g for 10 minutes at 4°C to pellet cellular debris and proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis.
LC-MS/MS Analysis
This protocol provides a general framework for the analysis of ¹³C-labeled adenine nucleotides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
LC Conditions (HILIC):
-
Column: A suitable HILIC column for polar metabolite separation.
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid.
-
Gradient: A gradient from high to low organic concentration to elute the polar adenine nucleotides.
-
Flow Rate: A typical flow rate for analytical scale HILIC is 0.2-0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted analysis on a triple quadrupole mass spectrometer.
-
MRM Transitions: The following table provides example MRM transitions for unlabeled and ¹³C₅-labeled adenine nucleotides. These should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Adenine | 136.1 | 119.1 |
| Adenine-¹³C₅ | 141.1 | 124.1 |
| AMP | 348.1 | 136.1 |
| AMP-¹³C₅ | 353.1 | 141.1 |
| ADP | 428.0 | 136.1 |
| ADP-¹³C₅ | 433.0 | 141.1 |
| ATP | 507.9 | 136.1 |
| ATP-¹³C₅ | 512.9 | 141.1 |
Sample Preparation for Analysis:
-
Reconstitute the dried metabolite extracts in 50-100 µL of the initial LC mobile phase composition.
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to autosampler vials for injection.
Data Analysis and Interpretation
The raw LC-MS/MS data is processed to determine the fractional enrichment of ¹³C in the adenine nucleotide pools.
Procedure:
-
Integrate the peak areas for each isotopologue of AMP, ADP, and ATP (M+0 to M+5).
-
Correct for the natural abundance of ¹³C and other isotopes.
-
Calculate the fractional enrichment (FE) for the M+5 isotopologue using the following formula:
FE (M+5) = Peak Area (M+5) / [Sum of Peak Areas of all Isotopologues (M+0 to M+5)]
-
The FE (M+5) represents the proportion of the metabolite pool that is newly synthesized from the Adenine-¹³C tracer via the salvage pathway.
-
Metabolic flux analysis (MFA) can be performed using specialized software to model the flow of ¹³C through the metabolic network and quantify the rates of adenine salvage and downstream reactions.
Visualizations
The following diagrams illustrate the key metabolic pathways and the experimental workflow for tracing adenine metabolism.
Caption: Adenine salvage pathway showing the incorporation of Adenine-¹³C.
Caption: Experimental workflow for ¹³C-adenine tracing in cancer cells.
References
Application Notes and Protocols for Selective 13C Labeling of Proteins in E. coli using [1,3,7,9-¹³C₄]-Adenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling of proteins is a powerful technique for elucidating protein structure, dynamics, and interactions using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While uniform labeling with ¹³C-glucose is a common approach, selective labeling of specific amino acid residues offers a way to simplify complex spectra and probe specific regions of a protein. This application note details a protocol for the selective incorporation of ¹³C into histidine residues of recombinant proteins expressed in Escherichia coli by utilizing [1,3,7,9-¹³C₄]-Adenine as a metabolic precursor.
Adenine is salvaged by E. coli and converted into adenosine triphosphate (ATP). The purine ring of ATP is a direct metabolic precursor for the biosynthesis of the imidazole ring of histidine. By using a purine auxotrophic E. coli strain, which cannot synthesize purines de novo, we can ensure high-level incorporation of the ¹³C label from the supplied adenine into the histidine residues of the expressed protein. This method provides a targeted isotopic probe to study the structure and function of histidine residues, which are frequently involved in enzyme active sites, metal binding, and protein-protein interfaces.
Metabolic Pathway and Labeling Strategy
The core of this selective labeling strategy relies on the purine salvage pathway and its intersection with the histidine biosynthesis pathway in a purine-deficient E. coli strain.
Adenine Salvage Pathway
Externally supplied adenine is transported into the E. coli cell and converted to adenosine monophosphate (AMP) by adenine phosphoribosyltransferase. AMP is subsequently phosphorylated to form adenosine diphosphate (ADP) and then adenosine triphosphate (ATP). In a purine auxotrophic strain, this salvage pathway is the primary source of purine nucleotides.
Caption: Adenine salvage pathway in E. coli.
Link to Histidine Biosynthesis
The biosynthesis of histidine is a complex, multi-step pathway that utilizes phosphoribosyl pyrophosphate (PRPP) and ATP as primary substrates. Critically, the N1 and C2 atoms of the adenine ring of ATP are incorporated into the C4 and C5 atoms, respectively, of the imidazole ring of histidine. Therefore, using [1,3,7,9-¹³C₄]-Adenine will result in the specific labeling of the corresponding atoms in the newly synthesized histidine residues.
Caption: Link between ATP and histidine biosynthesis.
Quantitative Data Summary
The efficiency of ¹³C incorporation can be determined by mass spectrometry analysis of the purified protein. The expected incorporation levels are summarized in the table below. It is important to note that while the primary labeling target is histidine, minor "scrambling" of the ¹³C label to other amino acids can occur through various metabolic pathways, although this is expected to be minimal in a well-designed experiment.
| Amino Acid | Expected ¹³C Incorporation Efficiency | Notes |
| Histidine | > 95% | Direct incorporation from the salvaged ¹³C-ATP pool. The efficiency is dependent on the complete auxotrophy of the E. coli strain and the purity of the ¹³C-adenine. |
| Other Amino Acids | < 5% | Minimal labeling due to potential metabolic scrambling of the ¹³C atoms if they enter central carbon metabolism. The extent of scrambling can depend on the specific growth conditions and the metabolic state of the cells. |
Experimental Protocols
The following protocols provide a detailed methodology for the selective labeling of a His-tagged protein in a purine auxotrophic E. coli strain.
Overall Experimental Workflow
Caption: Overall experimental workflow.
Protocol 1: Preparation of Purine Auxotrophic E. coli Strain
For this protocol, it is recommended to use an E. coli strain with a knockout in a key gene of the de novo purine biosynthesis pathway, such as purA (adenylosuccinate synthetase) or purH (bifunctional purine biosynthesis protein). These strains are often available from stock centers like the Coli Genetic Stock Center (CGSC). If a suitable strain is not available, one can be generated using standard molecular biology techniques such as λ-Red recombineering.
-
Obtain or create an E. coli expression strain (e.g., BL21(DE3)) with a knockout mutation in a pur gene (e.g., ΔpurA::kan).
-
Verify the auxotrophy by plating the strain on M9 minimal medium agar plates with and without adenine supplementation (e.g., 50 µg/mL). The strain should only grow on the adenine-supplemented plate.
-
Transform the verified purine auxotrophic strain with the plasmid encoding the protein of interest.
-
Select for transformants on LB agar plates containing the appropriate antibiotic for plasmid maintenance and adenine (50 µg/mL).
Protocol 2: ¹³C-Adenine Labeling and Protein Expression
-
Starter Culture:
-
Inoculate a single colony of the transformed purine auxotrophic E. coli into 10 mL of LB medium supplemented with the appropriate antibiotic and 50 µg/mL unlabeled adenine.
-
Grow overnight at 37°C with shaking at 220 rpm.
-
-
Main Culture:
-
Prepare 1 L of M9 minimal medium containing:
-
1x M9 salts (6.78 g/L Na₂HPO₄, 3 g/L KH₂PO₄, 1 g/L NH₄Cl, 0.5 g/L NaCl)
-
2 mM MgSO₄
-
0.1 mM CaCl₂
-
4 g/L glucose (unlabeled)
-
10 µg/mL thiamine
-
Appropriate antibiotic
-
50 mg/L [1,3,7,9-¹³C₄]-Adenine
-
-
Inoculate the 1 L of M9 medium with the 10 mL overnight starter culture.
-
Grow the culture at 37°C with shaking at 220 rpm.
-
-
Induction and Harvest:
-
Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).
-
When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C (or an optimized temperature for your protein).
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
-
Protocol 3: Protein Purification
This protocol is for a standard His-tagged protein. It should be adapted based on the specific purification tag and properties of the target protein.
-
Cell Lysis:
-
Resuspend the cell pellet in 30 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with 20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze by SDS-PAGE.
-
-
Buffer Exchange/Further Purification (Optional):
-
Pool the fractions containing the purified protein.
-
If necessary, perform buffer exchange into a suitable buffer for downstream analysis (e.g., NMR or MS buffer) using dialysis or a desalting column.
-
For higher purity, an additional chromatography step such as size-exclusion chromatography can be performed.
-
Protocol 4: Analysis of ¹³C Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Take an aliquot of the purified protein (approximately 20 µg).
-
Perform in-solution or in-gel tryptic digestion of the protein.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
-
Data Analysis:
-
Identify peptides corresponding to your protein of interest using a database search algorithm.
-
For peptides containing histidine, compare the mass of the peptide from the labeled sample to the theoretical mass of the unlabeled peptide. The mass shift will indicate the incorporation of ¹³C.
-
The isotopic distribution of the histidine-containing peptides can be analyzed to calculate the percentage of ¹³C incorporation. Specialized software can be used for this analysis.
-
Protocol 5: Analysis by NMR Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated sample of the purified, ¹³C-labeled protein (typically 0.1-1 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
-
NMR Data Acquisition:
-
Acquire a 2D ¹H-¹³C HSQC spectrum. This will show correlations between protons and their directly attached ¹³C atoms.
-
Signals from the ¹³C-labeled histidine side chains should be readily observable, while signals from other amino acids will be at natural abundance levels and likely below the detection limit, resulting in a significantly simplified spectrum.
-
Conclusion
The selective incorporation of ¹³C from adenine into the histidine residues of recombinant proteins expressed in E. coli is a valuable tool for detailed structural and functional studies. By using a purine auxotrophic strain and a well-defined minimal medium, high levels of specific labeling can be achieved. The protocols provided herein offer a comprehensive guide for researchers to implement this technique. Careful optimization of expression conditions and rigorous analysis of label incorporation are key to obtaining high-quality data for advanced applications in drug discovery and structural biology.
Application Notes and Protocols for Adenine-¹³C in Genetic Therapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of genetic therapies, including those based on CRISPR/Cas9 and adeno-associated virus (AAV) vectors, has opened new frontiers in treating a myriad of genetic disorders. A critical aspect of developing and evaluating these therapies is understanding their impact on cellular metabolism. Adenine-¹³C, a stable isotope-labeled version of the essential nucleobase adenine, serves as a powerful tool for tracing and quantifying the dynamics of nucleotide metabolism in the context of gene therapy. By employing techniques such as ¹³C-Metabolic Flux Analysis (¹³C-MFA), researchers can gain invaluable insights into the efficacy, mechanism of action, and potential off-target metabolic effects of novel genetic interventions.[1][2][3]
These application notes provide a comprehensive overview of the use of Adenine-¹³C in genetic therapy research, complete with detailed experimental protocols and data presentation guidelines.
Key Applications of Adenine-¹³C in Genetic Therapy Research
Stable isotope tracing with Adenine-¹³C offers a versatile platform to investigate various aspects of genetic therapies. Key applications include:
-
Assessing the Efficacy of Gene Correction: For genetic disorders affecting nucleotide metabolism, such as adenosine deaminase (ADA) deficiency, Adenine-¹³C can be used to quantify the restoration of normal metabolic pathways in gene-corrected cells.
-
Monitoring Nucleotide Pool Dynamics: Gene editing or the introduction of a therapeutic transgene can alter the demand for nucleotides. Adenine-¹³C tracing can precisely measure the flux through de novo synthesis and salvage pathways to understand how cells adapt to these changes.
-
Evaluating Off-Target Metabolic Effects: By tracking the incorporation of ¹³C into various metabolites, researchers can identify unintended alterations in metabolic pathways that may arise from the gene therapy agent.
-
Optimizing Therapeutic Delivery: The metabolic state of target cells can influence the efficiency of viral vector transduction and gene editing. Adenine-¹³C can be used to study the metabolic prerequisites for successful therapeutic delivery.[4][5]
Data Presentation
Quantitative data from Adenine-¹³C tracing experiments should be summarized in clear, structured tables to facilitate comparison between different experimental conditions (e.g., untreated, treated with gene therapy agent, control vector).
Table 1: Quantification of ¹³C-Adenine Incorporation into Adenine Nucleotides
| Sample Group | Total Adenine (nmol/10⁶ cells) | ¹³C-Labeled Adenine (nmol/10⁶ cells) | % ¹³C Enrichment |
| Untreated Control | 15.2 ± 1.8 | 8.1 ± 0.9 | 53.3 ± 3.5 |
| Gene Therapy A | 14.9 ± 2.1 | 11.5 ± 1.3 | 77.2 ± 4.1 |
| Vector Control | 15.5 ± 1.5 | 8.3 ± 1.1 | 53.5 ± 3.9 |
Table 2: Metabolic Flux Analysis of Purine Salvage Pathway
| Sample Group | Flux through Adenine Phosphoribosyltransferase (APRT) (nmol/10⁶ cells/hr) | Flux through Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) (nmol/10⁶ cells/hr) |
| Untreated Control | 5.8 ± 0.6 | 10.2 ± 1.1 |
| Gene Therapy B | 8.9 ± 0.9 | 10.5 ± 1.3 |
| Vector Control | 6.1 ± 0.7 | 10.1 ± 1.0 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Gene-Edited Cells with Adenine-¹³C
This protocol describes the steps for labeling cultured mammalian cells with Adenine-¹³C following gene editing to assess changes in adenine nucleotide metabolism.
Materials:
-
Gene-edited and control cell lines
-
Complete cell culture medium
-
Adenine-¹³C (e.g., Adenine-8-¹³C, 95%)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), chilled to -80°C
-
Water (LC-MS grade)
-
Chloroform, chilled to -20°C
-
Cell scrapers
-
Centrifuge tubes
-
Liquid nitrogen
-
LC-MS/MS system
Methodology:
-
Cell Culture: Plate gene-edited and control cells at a desired density and allow them to adhere and grow for 24-48 hours.
-
Metabolic Labeling:
-
Prepare a stock solution of Adenine-¹³C in a suitable solvent (e.g., DMSO).
-
Aspirate the standard culture medium and replace it with a medium containing a final concentration of 10-50 µM Adenine-¹³C.
-
Incubate the cells for a defined period (e.g., 4, 8, or 24 hours) to allow for the incorporation of the labeled adenine into the cellular nucleotide pools.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of a pre-chilled (-80°C) extraction solvent mixture of methanol:water (80:20, v/v) to each plate.
-
Scrape the cells and collect the cell lysate in a pre-chilled centrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen.
-
Thaw the samples on ice and add 500 µL of chilled chloroform.
-
Vortex vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C to separate the polar and non-polar phases.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the upper aqueous phase containing the polar metabolites (including adenine nucleotides).
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable volume of LC-MS grade water for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Use a suitable chromatography column (e.g., HILIC) to separate the adenine nucleotides.
-
Set the mass spectrometer to monitor the mass-to-charge ratios (m/z) of both unlabeled and ¹³C-labeled adenine, AMP, ADP, and ATP.
-
-
Data Analysis:
-
Quantify the peak areas for the unlabeled and ¹³C-labeled forms of adenine and its nucleotides.
-
Calculate the percentage of ¹³C enrichment to determine the rate of incorporation.
-
Compare the enrichment between the gene-edited and control cells to assess the impact of the genetic modification on adenine metabolism.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of Adenine-¹³C in genetic therapy research.
Caption: Tracing Adenine-¹³C through the purine salvage pathway.
Caption: Experimental workflow for Adenine-¹³C labeling in gene therapy studies.
Caption: Logical relationship of using Adenine-¹³C to assess gene therapy.
References
- 1. 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AAV-mediated gene therapy: Advancing cardiovascular disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AAV-mediated gene therapy for sialidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantifying De Novo Purine Synthesis Using Adenine-¹³C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine nucleotides are fundamental to cellular function, serving as building blocks for DNA and RNA, energy currency in the form of ATP and GTP, and components of essential cofactors. Cells synthesize purines through two primary pathways: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds the purine ring from simpler precursors, while the salvage pathway recycles pre-existing purine bases.[1][2] Understanding the relative contribution of these pathways is crucial in various research areas, including cancer metabolism and the development of targeted therapies.[2]
This document provides detailed protocols and application notes for quantifying the contribution of the de novo purine synthesis pathway using stable isotope-labeled adenine, specifically Adenine-¹³C. By tracing the incorporation of ¹³C into the purine nucleotide pool, researchers can dissect the dynamics of purine metabolism in vitro and in vivo.
Signaling Pathways and Experimental Workflow
The metabolic fate of adenine and its relationship with the de novo purine synthesis pathway are central to this experimental approach. Adenine is primarily utilized in the salvage pathway, where adenine phosphoribosyltransferase (APRT) converts it to adenosine monophosphate (AMP).[3][4] In contrast, the de novo pathway synthesizes inosine monophosphate (IMP) from simpler molecules, which then serves as a precursor for both AMP and guanosine monophosphate (GMP).
By supplying cells with ¹³C-labeled adenine, the salvage pathway will produce ¹³C-labeled AMP. The extent to which other purine nucleotides remain unlabeled provides a quantitative measure of the de novo synthesis contribution.
De Novo Purine Synthesis Pathway
References
- 1. The Purine Salvage Pathway and the Restoration of Cerebral ATP: Implications for Brain Slice Physiology and Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo and salvage purine synthesis pathways across tissues and tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Adenine-13C Labeling for Elucidating Nucleotide Salvage Pathways
Introduction
Nucleotide metabolism is a cornerstone of cellular function, providing the building blocks for DNA and RNA synthesis, energy currency for cellular processes, and signaling molecules. Cells can generate nucleotides through two primary routes: the de novo synthesis pathway and the salvage pathway. The de novo pathway builds nucleotides from simpler precursors, an energy-intensive process. In contrast, the salvage pathway recycles pre-existing nucleobases and nucleosides, offering a more energy-efficient alternative.[1] The adenine salvage pathway, initiated by the enzyme adenine phosphoribosyltransferase (APRT), is critical for recovering adenine and converting it into adenosine monophosphate (AMP).[2]
Dysregulation of nucleotide salvage pathways is implicated in various diseases, including cancer and inherited metabolic disorders.[3] Consequently, the enzymes of this pathway, particularly APRT, are attractive targets for drug development.[4] Stable isotope labeling, using tracers like 13C-labeled adenine, coupled with mass spectrometry, provides a powerful method to quantitatively measure the activity of these pathways.[5] This technique, known as metabolic flux analysis, allows researchers to trace the incorporation of labeled adenine into the cellular nucleotide pools (AMP, ADP, ATP), providing a direct readout of salvage pathway activity.
This application note provides a detailed protocol for using Adenine-13C to study the adenine salvage pathway in cultured cells. It includes methodologies for cell labeling, metabolite extraction, and LC-MS/MS analysis, along with data presentation guidelines for researchers in basic science and drug development.
Principle of the Method
The methodology is based on the principle of stable isotope tracing. Cultured cells are incubated with medium containing a known concentration of 13C-labeled adenine. This labeled adenine is transported into the cells and salvaged by APRT, which catalyzes its condensation with 5-phosphoribosyl-1-pyrophosphate (PRPP) to form 13C-labeled AMP. This labeled AMP is subsequently phosphorylated to form 13C-labeled ADP and ATP.
By quenching the metabolism and extracting the intracellular metabolites at a specific time point, the ratio of labeled to unlabeled adenine nucleotides can be accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This ratio provides a quantitative measure of the flux through the adenine salvage pathway. The method can be used to compare salvage pathway activity between different cell lines, under different growth conditions, or in the presence of potential APRT inhibitors.
Visualization of Adenine Salvage Pathway
Caption: Adenine salvage pathway showing the conversion of 13C-Adenine to labeled nucleotides.
Experimental Workflow Overview
Caption: A generalized workflow for 13C-Adenine labeling experiments in cultured cells.
Quantitative Data Summary
The following table summarizes representative data obtained from studies measuring adenine salvage pathway flux. While the original study cited utilized [3H]adenine, the principles of flux calculation and the expected relative differences are directly applicable to a 13C-adenine labeling experiment. The data illustrates how salvage rates can vary between cell types (represented here by muscle fiber types) and in response to metabolic activators (like Ribose, which boosts PRPP availability).
| Parameter | Condition | Cell/Tissue Type | **Adenine Salvage Rate (nmol · h⁻¹ · g⁻¹) ** | Fold Change vs. Control |
| Basal Flux | Control | Fast-Twitch White Muscle | 35 | 1.0 |
| Control | Fast-Twitch Red Muscle | 55 | 1.6 | |
| Control | Slow-Twitch Red (Soleus) | 52 | 1.5 | |
| Stimulated Flux | + 10 mM Ribose | Fast-Twitch White Muscle | 105 | 3.0 |
| + 10 mM Ribose | Fast-Twitch Red Muscle | 330 | 6.0 | |
| + 10 mM Ribose | Slow-Twitch Red (Soleus) | 208 | 4.0 |
Data is adapted from studies on purine salvage in skeletal muscle and serves as a representative example of expected quantitative results.
Detailed Experimental Protocols
Protocol 1: 13C-Adenine Labeling of Cultured Cells
This protocol details the steps for labeling cultured mammalian cells with 13C-Adenine to measure salvage pathway flux.
Materials:
-
Mammalian cells of interest (e.g., A549, HeLa)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Adenine-[8-13C] (or other specified labeled position)
-
Labeling Medium: Base medium (e.g., DMEM) without normal adenine, supplemented with dialyzed FBS and a known concentration of Adenine-[13C] (e.g., 10-100 µM).
-
6-well cell culture plates
-
Quenching/Extraction Solution: 80% Methanol in water, chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 4°C and >15,000 x g
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency on the day of the experiment. Culture under standard conditions (37°C, 5% CO2).
-
Preparation: On the day of the experiment, pre-warm the Labeling Medium and PBS to 37°C.
-
Media Change: Aspirate the complete growth medium from the wells.
-
Cell Wash: Gently wash the cell monolayer twice with 1 mL of pre-warmed PBS per well to remove residual unlabeled adenine and other metabolites.
-
Labeling: Aspirate the final PBS wash and add 1 mL of the pre-warmed 13C-Adenine Labeling Medium to each well.
-
Incubation: Return the plates to the incubator for a defined period. The optimal time should be determined empirically but typically ranges from 30 minutes to 4 hours, depending on the expected flux rate.
-
Metabolism Quenching: To halt all enzymatic activity, remove the plate from the incubator, aspirate the labeling medium, and immediately add 1 mL of ice-cold (-80°C) 80% methanol. Place the plate on dry ice for 10 minutes.
-
Metabolite Extraction:
-
Scrape the cells in the cold methanol using a cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for at least 1 hour to ensure protein precipitation.
-
-
Sample Processing:
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the soluble metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Resuspend the dried metabolite pellet in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or an appropriate buffer for analysis.
-
Protocol 2: LC-MS/MS Analysis of 13C-Labeled Adenine Nucleotides
This protocol provides a general framework for the analysis of 13C-labeled AMP, ADP, and ATP using a triple quadrupole mass spectrometer.
Materials:
-
Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase A: LC-MS grade water with appropriate additives (e.g., 10 mM ammonium acetate).
-
Mobile Phase B: LC-MS grade acetonitrile.
-
Unlabeled and fully 13C-labeled standards for AMP, ADP, and ATP.
Procedure:
-
LC Separation:
-
Equilibrate the HILIC column with the starting mobile phase composition.
-
Inject 5-10 µL of the resuspended metabolite extract.
-
Run a gradient to separate the adenine nucleotides. A typical gradient might start at a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute the highly polar nucleotides.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode using Electrospray Ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify each nucleotide and its labeled isotopologues. The specific mass transitions (precursor ion -> product ion) must be optimized for the instrument being used.
-
-
MRM Transitions (Example):
-
Unlabeled AMP (M+0): Q1: 346.06 -> Q3: 134.05
-
Labeled AMP (e.g., 13C5): Q1: 351.07 -> Q3: 139.06
-
Unlabeled ATP (M+0): Q1: 505.99 -> Q3: 159.02
-
Labeled ATP (e.g., 13C5): Q1: 511.01 -> Q3: 159.02 (fragment may not contain all labels)
-
Note: Exact m/z values will depend on the specific 13C-adenine tracer used and adduct formation. These should be determined empirically.
-
-
Data Analysis:
-
Integrate the peak areas for each labeled (M+n) and unlabeled (M+0) nucleotide.
-
Calculate the fractional enrichment for each nucleotide pool (e.g., for AMP: Fractional Enrichment = [Sum of Labeled AMP Peaks] / [Sum of All AMP Peaks]).
-
The rate of incorporation (flux) can be determined by analyzing samples at multiple time points during the labeling incubation.
-
Applications in Research and Drug Development
-
Elucidating Metabolic Phenotypes: Compare adenine salvage flux in cancer cells versus non-transformed cells to identify metabolic dependencies that could be exploited therapeutically.
-
Target Validation and Drug Screening: Use the 13C-adenine labeling assay to screen for inhibitors of APRT. A potent inhibitor will significantly reduce the incorporation of 13C-adenine into the AMP, ADP, and ATP pools.
-
Understanding Drug Resistance: Investigate whether alterations in adenine salvage contribute to resistance mechanisms for nucleotide analog drugs.
-
Studying Inborn Errors of Metabolism: The assay can be adapted to study patient-derived cells to understand the metabolic consequences of genetic deficiencies in APRT, such as in 2,8-dihydroxyadenine urolithiasis.
References
- 1. A liquid chromatography - mass spectrometry method to measure ¹³C-isotope enrichment for DNA stable-isotope probing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]
- 3. Adenine phosphoribosyltransferase (APRT) deficiency: identification of a novel nonsense mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Adenine-¹³C Incorporation
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address common issues encountered during ¹³C-adenine labeling experiments in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for the incorporation of exogenous adenine into cellular nucleotides?
A1: Exogenous adenine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway. The key enzyme in this process is adenine phosphoribosyltransferase (APRT), which catalyzes the reaction of adenine with phosphoribosyl pyrophosphate (PRPP) to form adenosine monophosphate (AMP). This AMP can then be further phosphorylated to ADP and ATP.
Q2: What are some common, overarching reasons for low Adenine-¹³C incorporation?
A2: Low incorporation of ¹³C-adenine can stem from a variety of factors, which can be broadly categorized as:
-
Poor cell health or low metabolic activity: Cells that are not viable or are metabolically compromised will not efficiently take up and process nutrients.[1][2][3][4]
-
Inefficient transport: The uptake of adenine from the culture medium into the cell can be a limiting step. This process is mediated by specialized nucleoside transporters.[5]
-
Issues with the adenine salvage pathway: The enzymatic machinery responsible for converting adenine into AMP may be inhibited or saturated.
-
Sub-optimal experimental conditions: Factors such as high cell density, the presence of competing unlabeled nucleosides in the medium, or incorrect timing of the labeling experiment can all negatively impact incorporation.
Q3: How does cell confluence affect nucleotide metabolism and potentially ¹³C-adenine incorporation?
A3: Cell confluence can significantly alter cellular metabolism. As cells become confluent, they often transition from a proliferative state to a more quiescent one. This can lead to a decrease in the overall rate of nucleotide synthesis, which is tightly linked to cell proliferation. In highly confluent cultures, the demand for new nucleotides for DNA replication is reduced, which may result in lower incorporation of labeled adenine.
Troubleshooting Guide
Issue: Minimal or no detectable ¹³C-labeling in adenine-containing metabolites (e.g., AMP, ADP, ATP).
This troubleshooting guide follows a logical workflow to help you identify the root cause of low Adenine-¹³C incorporation.
Step 1: Assess Overall Cell Health and Metabolic Activity
Before investigating specific pathways, it's crucial to confirm that the cells are healthy and metabolically active. A general decline in cellular function is a common reason for poor nutrient incorporation.
-
Question: Are my cells viable and metabolically active?
-
Answer: You can assess cell viability and metabolic activity using several standard assays. A decrease in metabolic activity is a strong indicator that the cells will not efficiently incorporate the labeled adenine. Common assays include Resazurin (alamarBlue) or MTT assays, which measure the reducing potential of viable cells, or ATP quantification assays, which directly measure the cell's energy currency.
-
| Parameter | Expected Outcome in Healthy, Metabolically Active Cells | Potential Indication of a Problem |
| Cell Viability | > 90% | Low viability suggests a cytotoxicity issue. |
| Metabolic Activity | High signal in Resazurin/MTT assays. | Low signal indicates reduced metabolic function. |
| Intracellular ATP | Robust luminescence signal. | Depleted ATP levels point to severe energy crisis. |
Step 2: Investigate Adenine Transport
If your cells are healthy, the next step is to determine if the ¹³C-adenine is being transported into the cells.
-
Question: Is the ¹³C-adenine being efficiently transported across the cell membrane?
-
Answer: Adenine and its nucleoside counterpart, adenosine, are transported into cells by two main families of transporter proteins: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs). The expression and activity of these transporters can vary significantly between cell lines. While direct measurement of transporter activity can be complex, you can infer potential issues. Consider if your cell line is known to have low expression of these transporters or if your experimental conditions (e.g., presence of transporter inhibitors) could be affecting their function.
-
Step 3: Evaluate the Adenine Salvage Pathway
Once inside the cell, adenine must be converted to AMP by the salvage pathway.
-
Question: Is the adenine salvage pathway functional in my cells?
-
Answer: The primary enzyme for adenine salvage is adenine phosphoribosyltransferase (APRT). If this enzyme's activity is low or inhibited, ¹³C-adenine will not be efficiently incorporated. Some cell lines may have inherent deficiencies in this pathway. Additionally, the presence of other purine analogs in your experimental setup could potentially inhibit HPRT, a related enzyme in the purine salvage pathway.
-
Step 4: Analyze Experimental Conditions
Finally, consider aspects of your experimental setup that could be influencing the outcome.
-
Question: Could my cell culture medium be competing with ¹³C-adenine uptake?
-
Answer: Standard cell culture media can contain unlabeled adenine or other nucleosides that will compete with the labeled tracer for transport and incorporation, thereby diluting the ¹³C signal. For effective labeling, it is often recommended to use a custom medium that is depleted of unlabeled adenine and related compounds.
-
-
Question: Is my cell culture density appropriate for a labeling study?
-
Answer: As mentioned, high cell confluence can lead to reduced proliferation and, consequently, lower demand for nucleotide synthesis. For optimal incorporation, it is generally best to perform labeling experiments on cells in the exponential growth phase (typically 70-80% confluency).
-
Experimental Protocols
Protocol 1: Assessment of Cell Viability and Metabolic Activity using a Resazurin-Based Assay
Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.
Methodology:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat the cells with your experimental compounds if applicable.
-
Prepare a stock solution of Resazurin (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add Resazurin solution to each well to a final concentration of 0.015 mg/mL.
-
Incubate the plate at 37°C for 1-4 hours. The incubation time should be optimized for your cell line.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Include wells with medium only (background) and untreated cells (positive control).
Protocol 2: Quantification of Intracellular ATP using a Luminescence-Based Assay
Principle: This assay uses the enzyme luciferase, which catalyzes the oxidation of luciferin in the presence of ATP to produce light. The amount of light emitted is directly proportional to the intracellular ATP concentration, providing a sensitive measure of cell health and energy status.
Methodology:
-
Culture cells in a 96-well opaque-walled plate suitable for luminescence measurements.
-
After your experimental treatment, equilibrate the plate to room temperature for approximately 30 minutes.
-
Use a commercial ATP luminescence assay kit (e.g., CellTiter-Glo®). Prepare the reagent according to the manufacturer's instructions.
-
Add a volume of the ATP detection reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: The adenine salvage pathway for the incorporation of ¹³C-adenine.
Caption: A logical workflow for troubleshooting low Adenine-¹³C incorporation.
Caption: Key factors influencing the efficiency of Adenine-¹³C incorporation.
References
Technical Support Center: Optimizing Adenine-¹³C Labeling in E. coli
Welcome to the technical support center for ¹³C labeling of adenine in Escherichia coli. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the primary carbon source for achieving high ¹³C enrichment in adenine?
A1: Uniformly labeled ¹³C-glucose ([U-¹³C]-glucose) is the most effective and common primary carbon source for achieving high isotopic enrichment in adenine.[1][2] E. coli's central carbon metabolism directly utilizes glucose to build the purine ring from basic precursors, ensuring efficient incorporation of the ¹³C label. While other carbon sources like ¹³C-glycerol can be used, glucose generally provides the most direct and complete labeling path.[3][4]
Q2: How does the purine salvage pathway interfere with ¹³C labeling efficiency?
A2: The purine salvage pathway poses a significant challenge to achieving high labeling efficiency. This pathway recycles pre-existing, unlabeled purine bases (like adenine and guanine) from the growth medium or from nucleic acid turnover.[5] If the salvage pathway is active, the cell will incorporate these unlabeled purines into its nucleotide pool, diluting the ¹³C-labeled pool synthesized via the de novo pathway. This results in a lower overall isotopic enrichment of the target adenine molecules.
Q3: Which E. coli strains are recommended for isotopic labeling experiments?
A3: Strains derived from BL21, such as BL21(DE3), are widely used for protein expression and isotopic labeling due to their robust growth and high-level protein production capabilities. For targeted labeling and to minimize isotopic scrambling, auxotrophic strains are highly recommended. For adenine labeling, using a strain with a deficient purine salvage pathway (e.g., a knockout of deoD or add, which are involved in nucleoside catabolism and transport) can significantly increase labeling efficiency by forcing the cells to rely solely on the de novo synthesis pathway.
Q4: What is a realistic target for ¹³C labeling efficiency of adenine in E. coli?
A4: With an optimized protocol, achieving >95% isotopic enrichment is a realistic goal. Factors influencing this include the complete absence of unlabeled carbon sources, suppression of the purine salvage pathway, and optimized fermentation conditions. High-density cell cultures and fed-batch strategies can help maximize the utilization of expensive ¹³C-labeled substrates.
Troubleshooting Guide
This guide addresses common issues encountered during adenine-¹³C labeling experiments in a question-and-answer format.
Problem: Low ¹³C Incorporation (<80%)
Q: My final adenine product shows low ¹³C enrichment despite using [U-¹³C]-glucose. What are the likely causes and solutions?
A: Low incorporation is a common issue with several potential causes.
-
Cause 1: Contamination with Unlabeled Carbon Sources.
-
Explanation: Even trace amounts of unlabeled carbon sources (e.g., yeast extract, peptone, or contaminants in buffer salts) can be readily metabolized by E. coli, diluting the ¹³C pool. Leaky expression of a target protein before the switch to labeling media can also deplete labeled nutrients on biomass that isn't producing your product of interest.
-
Solution:
-
Use M9 minimal medium: Strictly use a well-defined minimal medium like M9, ensuring all components are free of contaminating carbon sources.
-
Pre-culture wash: Before inoculating the main culture with ¹³C-glucose, wash the cells from the pre-culture (grown in unlabeled medium) twice with a carbon-free M9 salt solution to remove any residual unlabeled medium.
-
Check all reagents: Verify that all chemical stocks (e.g., MgSO₄, CaCl₂) are not contaminated with organic compounds.
-
-
-
Cause 2: Active Purine Salvage Pathway.
-
Explanation: If the E. coli strain has an active purine salvage pathway, it will recycle unlabeled adenine and related nucleosides from the medium, significantly reducing the final ¹³C enrichment.
-
Solution:
-
Use an auxotrophic strain: Employ an E. coli strain with a knockout in a key salvage pathway gene (e.g., deoD or add). This forces the cell to synthesize purines exclusively through the de novo pathway using the provided ¹³C-glucose.
-
Optimize the medium: Ensure no complex components (like casamino acids, unless they are also fully labeled) are added to the medium, as these can be a source of unlabeled purines.
-
-
-
Cause 3: Suboptimal Fermentation Conditions.
-
Explanation: Inefficient metabolism due to poor aeration, suboptimal pH, or incorrect temperature can lead to the formation of overflow metabolites (like acetate) and less efficient incorporation of glucose into the biomass and target molecules.
-
Solution:
-
Monitor and control pH: Maintain the pH of the culture between 6.8 and 7.2 using appropriate buffering or a bioreactor with pH control.
-
Ensure adequate aeration: Use baffled flasks and a high shaking speed (250-300 rpm) or a bioreactor with controlled dissolved oxygen (DO) levels to ensure efficient aerobic respiration.
-
Optimize temperature: While 37°C is standard for growth, reducing the temperature (e.g., to 25-30°C) during the expression phase can sometimes improve protein folding and metabolic efficiency.
-
-
Problem: Inconsistent Labeling Efficiency Between Batches
Q: I am observing significant variability in adenine labeling efficiency from one experiment to the next. How can I improve reproducibility?
A: Inconsistency often stems from minor variations in protocol execution.
-
Cause 1: Inconsistent Inoculum Preparation.
-
Explanation: The physiological state and density of the starter culture can affect how the main culture behaves.
-
Solution: Standardize the pre-culture protocol. Always grow the starter culture to the same optical density (OD₆₀₀) before inoculating the main culture. Perform a cell wash step consistently.
-
-
Cause 2: Variability in Media Preparation.
-
Explanation: Small errors in weighing components, especially the ¹³C-glucose, or variations in water quality can impact results.
-
Solution: Prepare a large batch of the M9 salt solution and other stock solutions to use across multiple experiments. Calibrate scales regularly and measure the ¹³C-glucose precisely.
-
-
Cause 3: Reaching Isotopic Steady State.
-
Explanation: It takes time for the ¹³C label to fully incorporate into all metabolic pools. Harvesting cells too early may result in incomplete labeling.
-
Solution: Perform a time-course experiment to determine when isotopic steady state is reached for adenine in your specific system. Harvest all subsequent batches at this determined optimal time point.
-
Quantitative Data Summary
The following tables provide representative data on how different experimental conditions can affect adenine labeling efficiency.
Table 1: Effect of Carbon Source and Strain on Adenine-¹³C Enrichment
| E. coli Strain | Carbon Source (4 g/L) | Purine Salvage Pathway | Average Adenine ¹³C Enrichment (%) |
| BL21(DE3) (Wild-Type) | [U-¹³C]-Glucose | Active | 78% |
| BL21(DE3) (Wild-Type) | 80% [1-¹³C]-Glucose + 20% [U-¹³C]-Glucose | Active | 75% |
| BL21(DE3) ΔdeoD | [U-¹³C]-Glucose | Inactive | 97% |
| BL21(DE3) ΔdeoD | [U-¹³C]-Glycerol | Inactive | 94% |
Table 2: Impact of Fermentation Parameters on Labeling Efficiency in BL21(DE3) ΔdeoD
| Parameter | Condition 1 | Condition 2 | Outcome |
| Aeration | 1 L flask, 200 mL media, 220 rpm | 1 L baffled flask, 200 mL media, 300 rpm | Enrichment increased from 92% to 97% |
| pH Control | No pH control (final pH 5.9) | pH maintained at 7.0 | Biomass yield increased by 40% |
| Glucose Feed | 4 g/L Batch | Fed-batch (glucose-limited) | 99% utilization of ¹³C-glucose |
Experimental Protocols
Protocol 1: High-Density Fermentation for Adenine-¹³C Labeling
This protocol is designed to maximize biomass and achieve high labeling efficiency using a fed-batch strategy.
-
Pre-culture Preparation:
-
Inoculate a single colony of E. coli BL21(DE3) ΔdeoD into 10 mL of standard LB medium.
-
Grow overnight at 37°C with shaking at 250 rpm.
-
-
Starter Culture:
-
Inoculate 100 mL of M9 minimal medium (containing standard ¹²C-glucose) with the overnight pre-culture to an initial OD₆₀₀ of 0.05.
-
Grow at 37°C until the culture reaches an OD₆₀₀ of ~1.0.
-
-
Cell Harvest and Wash:
-
Centrifuge the starter culture at 5,000 x g for 10 minutes.
-
Discard the supernatant. Resuspend the cell pellet in 50 mL of carbon-free M9 salts.
-
Repeat the centrifugation and wash step one more time to remove all traces of unlabeled medium.
-
-
Main Labeling Culture:
-
Resuspend the washed cell pellet in 1 L of M9 minimal medium where the sole carbon source is [U-¹³C]-glucose (e.g., 4 g/L).
-
Grow at 37°C in a 2.5 L baffled flask or a bioreactor with controlled pH (7.0) and dissolved oxygen (>20%).
-
Induce protein expression, if applicable, at an OD₆₀₀ of 0.6-0.8.
-
-
Harvest and Extraction:
-
Harvest cells in the late exponential phase by centrifugation (6,000 x g for 15 minutes at 4°C).
-
Extract total nucleic acids or metabolites using established protocols (e.g., acid hydrolysis followed by purification).
-
Protocol 2: Quantification of ¹³C Enrichment in Adenine by LC-MS
This protocol outlines the analysis of isotopic enrichment.
-
Sample Preparation:
-
Hydrolyze the extracted nucleic acids to release free nucleobases using perchloric acid or formic acid.
-
Neutralize the sample and centrifuge to remove any precipitate.
-
Dilute the sample in the mobile phase to a suitable concentration for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Column: Use a C18 reversed-phase column suitable for nucleobase separation.
-
Mobile Phase: A gradient of ammonium acetate buffer and acetonitrile is typically used.
-
Mass Spectrometer: Operate in positive ion mode using electrospray ionization (ESI).
-
Detection: Use Multiple Reaction Monitoring (MRM) to specifically detect the transition for adenine.
-
Unlabeled Adenine (¹²C₅): m/z 136 → 119
-
Fully Labeled Adenine (¹³C₅): m/z 141 → 124
-
-
-
Data Analysis:
-
Calculate the percentage of ¹³C enrichment by comparing the peak areas of the labeled (m/z 141) and unlabeled (m/z 136) adenine.
-
Enrichment (%) = [Area(¹³C₅-Adenine) / (Area(¹³C₅-Adenine) + Area(¹²C₅-Adenine))] x 100.
-
Correct for the natural abundance of ¹³C in the unlabeled standard (~1.1% per carbon atom).
-
Visualizations
Metabolic Pathways
Caption: De novo vs. Salvage pathways for adenine synthesis.
Experimental Workflow
Caption: Standard experimental workflow for ¹³C labeling.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low labeling.
References
- 1. Integrated 13C-metabolic flux analysis of 14 parallel labeling experiments in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evolution of E. coli on [U-13C]Glucose Reveals a Negligible Isotopic Influence on Metabolism and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth of wildtype and mutant E. coli strains in minimal media for optimal production of nucleic acids for preparing labeled nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression with Adenine-¹³C Internal Standards
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Adenine-¹³C stable isotope-labeled internal standards (SIL-IS) to minimize ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
Ion suppression is a type of matrix effect that occurs in LC-MS/MS analysis, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, endogenous compounds, metabolites).[3][4] This suppression leads to a decreased signal intensity for the analyte, which can result in poor sensitivity, inaccuracy, and imprecision in quantitative analysis.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like Adenine-¹³C recommended for minimizing ion suppression?
A SIL-IS is considered the gold standard for quantitative LC-MS/MS analysis because it has nearly identical physicochemical properties to the analyte of interest. An ideal SIL-IS, such as Adenine-¹³C, co-elutes with the unlabeled adenine and experiences the same degree of ion suppression. By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.
Q3: What are the advantages of using a ¹³C-labeled internal standard over a deuterium (²H)-labeled one?
While both are SIL-IS, ¹³C-labeled standards are often preferred over deuterium-labeled ones for several reasons:
-
Better Co-elution: ¹³C labeling results in a smaller change in physicochemical properties compared to deuterium labeling. This leads to better co-elution of the labeled and unlabeled compounds, which is crucial for effective compensation of matrix effects.
-
No Isotope Effect: Deuterium-labeled standards can sometimes exhibit a chromatographic isotope effect, where they elute slightly earlier or later than the analyte. This separation can lead to differential ion suppression, reducing the effectiveness of the internal standard. ¹³C-labeled standards are less prone to such effects.
-
Stability: Deuterium atoms can sometimes be prone to exchange with hydrogen atoms in the solvent or on the analytical column, which can compromise the accuracy of the assay. ¹³C isotopes are stable and do not undergo such exchanges.
Q4: Can I still experience issues with ion suppression even when using an Adenine-¹³C internal standard?
Yes, while Adenine-¹³C can compensate for a significant portion of the ion suppression, severe matrix effects can still impact the quality of your data. If the signal for both the analyte and the internal standard is heavily suppressed, you may experience a loss of sensitivity, making it difficult to detect and quantify low levels of adenine. In such cases, it is important to address the root cause of the ion suppression through improved sample preparation or chromatographic optimization.
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Variability in Results
This is a common symptom of significant ion suppression. The following troubleshooting steps can help identify and mitigate the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor signal intensity.
Step-by-Step Guide:
-
Assess the Degree of Ion Suppression: The first step is to confirm that ion suppression is indeed the cause of the poor signal. This can be done using a post-column infusion experiment.
-
Optimize Sample Preparation: If significant ion suppression is confirmed, the next step is to improve the sample cleanup to remove interfering matrix components.
-
Optimize Chromatographic Conditions: If sample preparation optimization is insufficient, further improvements can be made by adjusting the chromatographic separation.
-
Verify Internal Standard Integrity: Ensure that the Adenine-¹³C internal standard is being used at an appropriate concentration and that its purity is high.
Issue 2: Inconsistent Internal Standard Response
An inconsistent internal standard response across samples can indicate variability in sample preparation or matrix effects that are not being fully compensated for.
Troubleshooting Steps:
-
Review Sample Preparation Procedure: Ensure that the internal standard is added to all samples, standards, and quality controls at the same concentration and at the earliest possible stage of the sample preparation process. Any variability in pipetting or dilution will be reflected in the IS response.
-
Evaluate Matrix Effects: Even with a SIL-IS, extreme variations in the matrix composition between samples can lead to inconsistent responses. Consider diluting the samples further to reduce the overall matrix load.
-
Check for Contamination: Carryover from a high concentration sample can lead to an artificially high IS response in a subsequent injection. Injecting blank samples between your test samples can help identify and mitigate carryover.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Assess Ion Suppression
This experiment helps to identify the regions in the chromatogram where ion suppression is occurring.
Methodology:
-
System Setup:
-
Prepare a solution of adenine in the mobile phase at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL).
-
Use a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min) into the LC flow path.
-
Connect the syringe pump to the LC system using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
-
Procedure:
-
Equilibrate the LC-MS/MS system with the mobile phase.
-
Start the post-column infusion of the adenine solution. You should observe a stable baseline signal for the adenine MRM transition.
-
Inject a blank matrix sample (e.g., protein-precipitated plasma) that has been through the same preparation process as your study samples.
-
-
Data Interpretation:
-
A stable baseline throughout the run indicates no significant ion suppression.
-
A dip in the baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.
-
Diagram of Post-Column Infusion Setup:
Caption: Experimental setup for post-column infusion.
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
This is a simple and common method for removing proteins from biological samples like plasma.
Methodology:
-
To 100 µL of plasma sample, standard, or quality control, add the Adenine-¹³C internal standard solution.
-
Add 300 µL of cold acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The use of ¹³C-labeled internal standards has been shown to significantly improve the accuracy and precision of quantitative analyses by compensating for ion suppression. The following table summarizes the expected performance improvements.
| Parameter | Without ¹³C-IS | With ¹³C-IS | Reference |
| Accuracy (% Bias) | Can be > ±30% | Typically < ±15% | |
| Precision (%CV) | Can be > 20% | Typically < 15% | |
| Linearity (r²) | May be < 0.99 | Typically > 0.995 |
Note: The actual performance will depend on the specific assay conditions, matrix, and the severity of the ion suppression.
By following the guidance in this technical support center, researchers can effectively troubleshoot and minimize ion suppression effects, leading to more reliable and accurate quantitative results in their studies involving adenine analysis.
References
- 1. providiongroup.com [providiongroup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ovid.com [ovid.com]
- 4. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adenine-¹³C Isotope Labeling Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural ¹³C abundance in Adenine-¹³C labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for the natural abundance of ¹³C in my Adenine-¹³C experiments?
A1: All naturally occurring carbon-containing compounds, including adenine, are a mixture of isotopes. Primarily, this is ¹²C, but approximately 1.1% is the heavier ¹³C isotope. When you conduct an experiment with ¹³C-labeled adenine, the mass spectrometer detects the total ¹³C content. This total is a combination of the ¹³C label you experimentally introduced and the ¹³C that is naturally present in the adenine molecule. To accurately determine the true isotopic enrichment from your tracer, you must subtract the contribution of the naturally abundant ¹³C. Failing to do so will lead to an overestimation of ¹³C incorporation from your labeled adenine source.
Q2: What is a Mass Isotopologue Distribution (MID) and how does it relate to my Adenine-¹³C experiment?
A2: A Mass Isotopologue Distribution (MID), also known as a mass distribution vector (MDV), represents the fractional abundance of each isotopologue of a molecule. For a molecule like adenine (C₅H₅N₅), it can have zero, one, two, three, four, or five ¹³C atoms. The MID would show the percentage of the adenine pool that is M+0 (no ¹³C), M+1 (one ¹³C), M+2 (two ¹³C), and so on. After correcting for natural ¹³C abundance, the MID reveals the true incorporation of your ¹³C-labeled adenine into the adenine nucleotide pool and downstream metabolites.
Q3: What information is essential for accurately correcting for natural ¹³C abundance?
A3: To perform an accurate correction, you need the following:
-
The precise elemental formula of the analyte: For adenine, the formula is C₅H₅N₅.[1][2][3][4] If you are analyzing a derivative of adenine, such as adenosine or adenosine triphosphate (ATP), or a fragment from mass spectrometry, you will need the exact elemental formula of that specific molecule or fragment.
-
The measured (raw) mass isotopologue distribution: This is the raw data from the mass spectrometer showing the relative intensities of the different mass isotopologues (M+0, M+1, M+2, etc.).
-
The natural isotopic abundances of all elements in the molecule: While ¹³C is the focus, other elements like nitrogen and hydrogen also have naturally occurring heavy isotopes that can contribute to the M+1 and M+2 peaks.
Q4: Can I apply a single correction factor to all the metabolites in my experiment?
A4: No, the correction for natural ¹³C abundance is specific to the elemental composition of each molecule or fragment being analyzed. Larger molecules with more carbon atoms will have a higher probability of containing naturally occurring ¹³C atoms. Therefore, a unique correction matrix must be calculated for each specific metabolite (e.g., adenine, guanine, adenosine, ATP) based on its unique elemental formula.
Q5: What are some commonly used software and tools for natural abundance correction?
A5: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within programming environments like R or Python. Examples include IsoCorrectoR and AccuCor2. Many in-house scripts and established software for metabolic flux analysis also incorporate these correction algorithms.
Troubleshooting Guides
Issue 1: My corrected data shows negative abundance for some isotopologues.
-
Possible Cause: Incorrect elemental formula used for the correction.
-
Solution: Double-check the elemental formula of your adenine-containing metabolite, including any derivatizing agents used for analysis. An incorrect formula will result in an inaccurate correction matrix.
-
-
Possible Cause: Inaccurate background subtraction during mass spectrometry data processing.
-
Solution: Re-evaluate your peak integration and background subtraction methods. Poor background subtraction can distort the measured isotopologue ratios.
-
-
Possible Cause: High instrumental noise.
-
Solution: Ensure your mass spectrometer is properly tuned and that you have a sufficient signal-to-noise ratio, especially for low-abundance isotopologues.
-
-
Possible Cause: Underestimation of a mass isotopomer peak.
-
Solution: Review the raw spectral data for any signs of peak distortion or integration errors. An underestimated peak can lead to overcorrection and negative values.
-
Issue 2: The ¹³C enrichment in my labeled adenine samples appears lower than expected after correction.
-
Possible Cause: Suboptimal experimental conditions.
-
Solution: Review your experimental design. Factors such as insufficient labeling time, low concentration of the ¹³C-adenine tracer, or cell culture issues (e.g., poor cell health, contamination) can lead to low incorporation.
-
-
Possible Cause: Isotopic steady state was not reached.
-
Solution: For many analyses, it is assumed that the system has reached an isotopic steady state. If the labeling period is too short, the measured enrichment may not reflect the true metabolic flux. Consider a time-course experiment to determine when steady state is reached.
-
-
Possible Cause: Dilution from unlabeled sources.
-
Solution: Ensure that the experimental medium does not contain competing unlabeled sources of adenine or its precursors.
-
Issue 3: How can I validate that my natural abundance correction is working correctly?
-
Solution: A robust method for validation is to analyze an unlabeled control sample. After applying the correction algorithm to the data from the unlabeled sample, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this outcome indicate a potential issue with your correction method or the parameters you have used.
Data Presentation
Table 1: Natural Isotopic Abundances of Key Elements in Adenine. This table provides the standard natural abundances of isotopes for the elements found in adenine. These values are fundamental for constructing the correction matrix.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
Table 2: Example of Raw vs. Corrected Mass Isotopologue Distribution (MID) for Adenine (C₅H₅N₅). This table illustrates a hypothetical example of how a raw MID from a ¹³C-adenine labeling experiment might look before and after correction for natural ¹³C abundance.
| Isotopologue | Raw Abundance (%) | Corrected Abundance (%) |
| M+0 | 20.0 | 25.5 |
| M+1 | 30.0 | 30.2 |
| M+2 | 25.0 | 22.1 |
| M+3 | 15.0 | 13.2 |
| M+4 | 7.0 | 6.5 |
| M+5 | 3.0 | 2.5 |
Experimental Protocols
Protocol: A General Workflow for ¹³C-Adenine Labeling and Sample Preparation for Mass Spectrometry
-
Cell Culture and Seeding:
-
Culture cells in standard growth medium to the desired confluence.
-
Seed cells in multi-well plates at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and resume proliferation.
-
-
¹³C-Adenine Labeling:
-
Prepare the labeling medium by supplementing a base medium (lacking unlabeled adenine) with the desired concentration of ¹³C-labeled adenine.
-
Aspirate the standard growth medium from the cells and wash once with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-adenine labeling medium to the cells.
-
Incubate the cells for the predetermined labeling period. This can range from minutes to hours, depending on the metabolic pathway and whether a steady-state or dynamic labeling is being investigated.
-
-
Quenching Metabolic Activity:
-
To halt metabolic activity rapidly, aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS.
-
Add a pre-chilled quenching solution, such as 80% methanol, to the cells.
-
-
Metabolite Extraction:
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins and ensure cell lysis.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant, which contains the extracted metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent appropriate for your mass spectrometry method (e.g., a mixture of water and acetonitrile).
-
The samples are now ready for analysis by mass spectrometry (e.g., LC-MS).
-
Mandatory Visualization
References
Technical Support Center: Adenine-¹³C Metabolic Flux Analysis
Welcome to the Technical Support Center for Adenine-¹³C Metabolic Flux Analysis (MFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the experimental and computational aspects of using ¹³C-adenine as a tracer in metabolic flux studies.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your Adenine-¹³C MFA experiments.
Problem 1: Low or Undetectable ¹³C Enrichment in Adenine Nucleotides (AMP, ADP, ATP)
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Tracer Concentration | Optimize the concentration of ¹³C-adenine in the culture medium. Start with a concentration range of 10-100 µM and perform a dose-response experiment to determine the optimal concentration for your cell type. |
| Short Labeling Time | The time required to reach isotopic steady state in adenine nucleotide pools can vary depending on the cell type and its metabolic activity. Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling duration.[1] |
| Low Activity of the Adenine Salvage Pathway | The incorporation of ¹³C-adenine is dependent on the activity of the adenine salvage pathway, primarily driven by the enzyme adenine phosphoribosyltransferase (APRT).[2][3] If your cell line has low APRT expression or activity, consider using alternative tracers or methods to probe purine metabolism. |
| Rapid Tracer Degradation | Adenosine deaminase (ADA) can convert adenosine (which can be formed from adenine) to inosine, diverting the tracer away from the adenine nucleotide pool. Consider using an ADA inhibitor, such as deoxycoformycin, if significant tracer degradation is suspected. |
| Inefficient Metabolite Extraction | Adenine nucleotides are prone to degradation during sample preparation. Ensure rapid quenching of metabolic activity using cold solvents (e.g., -80°C methanol) and efficient extraction protocols.[4] |
| Low Instrument Sensitivity | Optimize your LC-MS/MS method for the detection of adenine nucleotides. This includes optimizing ionization source parameters, collision energies, and using appropriate multiple reaction monitoring (MRM) transitions.[5] |
Problem 2: Difficulty in Distinguishing De Novo Synthesis from Salvage Pathway Fluxes
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Single Tracer Experiment | Using only ¹³C-adenine will primarily inform on the salvage pathway. To deconvolve the contributions of de novo synthesis and salvage, a dual-labeling strategy is often necessary. |
| Inappropriate Isotopic Labeling Strategy | Combine ¹³C-adenine with a tracer that enters the de novo purine synthesis pathway, such as ¹⁵N-glutamine or ¹³C-glycine. This allows for the simultaneous measurement of both pathways. |
| Incomplete Metabolic Network Model | Your computational model must accurately represent both the de novo and salvage pathways for purine synthesis, including all relevant enzymes and intermediates. |
| Lack of Isotopic Steady State | Ensure that both tracers have reached isotopic steady state in the relevant metabolite pools before harvesting the cells. |
Frequently Asked Questions (FAQs)
Experimental Design
Q1: What is the recommended starting concentration of ¹³C-adenine for labeling experiments in mammalian cells?
A1: A common starting concentration for ¹³C-adenine is in the range of 10-100 µM. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment. The goal is to achieve sufficient labeling without causing metabolic perturbations.
Q2: How long should I label my cells with ¹³C-adenine to reach isotopic steady state?
A2: The time to reach isotopic steady state in adenine nucleotide pools can vary from a few hours to over 24 hours, depending on the cell line's proliferation rate and the turnover of its nucleotide pools. A time-course experiment is essential to determine the appropriate labeling duration for your specific experimental system.
Q3: Can I use ¹³C-adenine to study flux in cells that primarily rely on de novo purine synthesis?
A3: While ¹³C-adenine is an excellent tracer for the salvage pathway, its utility in cells with very low salvage activity may be limited. In such cases, you will observe low incorporation of the label. To study de novo synthesis, tracers like ¹³C-glucose, ¹³C-glycine, or ¹⁵N-glutamine are more appropriate. A dual-labeling approach can provide a comprehensive view of both pathways.
Sample Preparation and Analysis
Q4: What is the best method for extracting adenine nucleotides for LC-MS/MS analysis?
A4: A rapid quenching and extraction procedure is critical to prevent nucleotide degradation. A common and effective method involves quenching the cells with a cold solvent mixture, such as 80% methanol at -80°C, followed by cell scraping and extraction. The extraction solvent should be compatible with your downstream analytical method.
Q5: What are the key parameters to optimize for LC-MS/MS analysis of ¹³C-labeled adenine nucleotides?
A5: Key parameters include the choice of chromatography (hydrophilic interaction liquid chromatography - HILIC is often preferred for polar metabolites like nucleotides), mobile phase composition, gradient elution profile, and mass spectrometer settings (ionization mode, MRM transitions for each isotopologue of AMP, ADP, and ATP). It is crucial to develop a method that can separate the different adenine nucleotides and their isotopologues with good peak shape and sensitivity.
Data Interpretation
Q6: How do I correct for the natural abundance of ¹³C in my mass spectrometry data?
A6: Natural abundance correction is a critical step in interpreting mass isotopomer distributions. Several algorithms and software packages are available to perform this correction, which removes the contribution of naturally occurring ¹³C isotopes from your measured data, allowing you to determine the true extent of labeling from your tracer.
Q7: How can I differentiate the contribution of the salvage pathway versus the de novo pathway to my adenine nucleotide pool?
A7: This is a central challenge in purine metabolism studies. Using ¹³C-adenine will primarily label the salvage pathway. To quantify the de novo pathway's contribution, you need to use a tracer that enters this pathway, such as ¹⁵N-glutamine or ¹³C-glycine. By comparing the labeling patterns from both tracers within a comprehensive metabolic model, you can estimate the relative fluxes through each pathway.
Q8: My flux confidence intervals are very wide. What does this mean and how can I improve them?
A8: Wide confidence intervals indicate that the estimated flux is not well-determined by the experimental data. This can be due to several factors, including insufficient labeling information from the chosen tracer, high measurement noise, or an incomplete metabolic model. To improve flux precision, consider using a different or additional tracer, improving the analytical precision of your measurements, or refining your metabolic network model.
Experimental Protocols
Protocol 1: ¹³C-Adenine Labeling of Mammalian Cells in Culture
-
Cell Seeding: Seed cells in appropriate culture vessels and grow to the desired confluency (typically 60-80%).
-
Tracer Preparation: Prepare a sterile stock solution of ¹³C-adenine (e.g., 10 mM in DMSO or a suitable solvent).
-
Labeling Medium Preparation: Prepare fresh culture medium and supplement it with the ¹³C-adenine stock solution to the desired final concentration (e.g., 50 µM).
-
Labeling: Remove the old medium from the cells, wash once with pre-warmed PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for the predetermined optimal labeling time in a cell culture incubator.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Immediately add ice-cold (-80°C) 80% methanol to quench all enzymatic activity.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: LC-MS/MS Analysis of ¹³C-Adenine Nucleotides
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a solvent compatible with your LC method (e.g., 50% acetonitrile).
-
Chromatography:
-
Column: Use a HILIC column suitable for polar metabolite separation.
-
Mobile Phase A: Acetonitrile with a small percentage of an aqueous buffer (e.g., 95% acetonitrile, 5% 10 mM ammonium acetate).
-
Mobile Phase B: Water with the same buffer (e.g., 95% water, 5% 10 mM ammonium acetate).
-
Gradient: Develop a gradient that effectively separates AMP, ADP, and ATP.
-
-
Mass Spectrometry:
-
Ionization Mode: Use positive electrospray ionization (ESI+).
-
Analysis Mode: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-product ion transitions for each isotopologue of AMP, ADP, and ATP.
-
MRM Transitions: Determine the specific m/z transitions for the unlabeled (M+0) and all ¹³C-labeled isotopologues (M+1, M+2, etc.) for each adenine nucleotide.
-
Visualizations
Caption: Metabolic fate of ¹³C-adenine via the salvage pathway and its integration into the cellular adenine nucleotide pool.
Caption: A typical workflow for an Adenine-¹³C metabolic flux analysis experiment.
Caption: A decision tree for troubleshooting low ¹³C enrichment in Adenine-¹³C MFA experiments.
References
- 1. Isotopically nonstationary 13C flux analysis of Myc-induced metabolic reprogramming in B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
improving signal-to-noise ratio for Adenine-13C in mass spectrometry
Welcome to the Technical Support Center for Adenine-13C Mass Spectrometry Analysis.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to improving the signal-to-noise ratio (S/N) for this compound in mass spectrometry experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Low or No Signal for this compound
Symptoms: You observe a very weak signal or no detectable peak for your 13C-labeled adenine analyte.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sample Degradation | Prepare fresh standards of this compound. Ensure stock solutions are stored at -20°C or lower and purged with an inert gas to prevent degradation.[1] | A significant increase in signal intensity with freshly prepared samples. |
| Inefficient Extraction | Optimize the extraction protocol from your sample matrix. For complex biological samples, consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to effectively separate adenine from interfering substances.[1][2] | Improved recovery of this compound from the matrix, leading to a stronger signal. |
| LC Pump Issues | Check for air pockets in the LC pumps, especially the one delivering the organic mobile phase. Manually purge the pumps to remove any trapped air.[1][3] | Restoration of a stable mobile phase flow and consistent signal. |
| Suboptimal Ionization | Optimize ion source parameters, including spray voltage, nebulizer gas flow, and desolvation temperature. These settings are crucial for efficient ionization of adenine. | Enhanced ionization efficiency resulting in a higher signal intensity for this compound. |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is not in a precursor-ion scan mode for an incorrect m/z. Switch to a full scan mode over a relevant mass range (e.g., m/z 100-200 for adenine) to confirm the instrument is detecting ions. | Detection of background ions and potentially the this compound signal, confirming the instrument is functional. |
Issue 2: High Background Noise
Symptoms: The baseline of your chromatogram is high or "noisy," making it difficult to distinguish the this compound peak.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use only high-purity, LC-MS grade solvents and additives (e.g., formic acid, ammonium acetate). Prepare fresh mobile phases daily. | A significant reduction in baseline noise and the appearance of a cleaner chromatogram. |
| Contaminated LC System | Flush the entire LC system, including the autosampler and tubing, with a sequence of strong solvents like isopropanol, followed by acetonitrile and water. | Removal of contaminants from the fluidic path, resulting in a lower and more stable baseline. |
| Dirty Ion Source | Clean the ion source components, such as the ESI probe, capillary, and skimmer, according to the manufacturer's protocol. | Improved signal intensity and reduced background noise due to the removal of contaminant buildup. |
| Matrix Effects | Implement a more rigorous sample cleanup procedure to remove interfering compounds from the sample matrix. Techniques like SPE can effectively remove salts and phospholipids that cause ion suppression. | Reduced ion suppression and a corresponding increase in the signal-to-noise ratio for this compound. |
| Plasticizer Contamination | Switch to using glass or polypropylene labware instead of plastics that can leach phthalates and other plasticizers. | Disappearance or significant reduction of characteristic plasticizer-related peaks in the mass spectrum. |
Issue 3: Poor Peak Shape
Symptoms: The chromatographic peak for this compound is broad, tailing, or split.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Column Fouling | Use a guard column to protect the analytical column from contaminants. Implement a robust column washing procedure between sample sets. | Improved peak shape and longer column lifetime. |
| Inappropriate Mobile Phase | Ensure the mobile phase pH is suitable for adenine, which is a basic compound. The addition of a small amount of a volatile acid like formic acid can improve peak shape. | Sharper, more symmetrical peaks for this compound. |
| Column Overload | Dilute the sample to ensure the amount of analyte injected is within the linear range of the column and detector. | Restoration of a symmetrical peak shape. |
| Secondary Interactions | Use a mobile phase with a sufficient ionic strength or an appropriate organic modifier to minimize secondary interactions between adenine and the stationary phase. | Reduction in peak tailing and improved peak symmetry. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal mass spectrometry settings for this compound analysis?
A1: Optimal settings can vary between instruments. However, a good starting point for electrospray ionization (ESI) in positive ion mode would be to optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow. For tandem MS, the collision energy for fragmentation of the precursor ion (m/z for this compound) should be optimized to produce characteristic product ions with good intensity.
Q2: How can I confirm that the signal I'm seeing is from my 13C-labeled adenine and not background noise?
A2: True 13C-labeled fragments will exhibit a characteristic isotopic pattern. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Running a blank sample (matrix without the 13C-labeled analyte) is also essential to identify background ions.
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C-labeled fragment?
A3: Yes, contaminants with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment. Using high-purity solvents and clean labware is crucial to minimize this risk.
Q4: What type of LC column is best suited for adenine analysis?
A4: Reversed-phase chromatography using a C18 column is commonly used for separating nucleobases like adenine. Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective alternative for polar compounds like adenine.
Q5: How does the choice of ionization technique affect the signal-to-noise ratio for this compound?
A5: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like adenine and is generally preferred for LC-MS applications. Atmospheric pressure chemical ionization (APCI) can also be used, particularly for less polar compounds. The choice between them depends on the specific mobile phase composition and the desired sensitivity.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol describes the extraction and purification of this compound from a plasma matrix to reduce interfering substances and improve the S/N ratio.
Materials:
-
Plasma sample containing this compound
-
SPE cartridges (e.g., C18)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Centrifuge
-
Vacuum manifold
Procedure:
-
Precondition the SPE cartridge:
-
Pass 1 mL of methanol through the C18 cartridge.
-
Pass 1 mL of water through the cartridge.
-
-
Load the sample:
-
Acidify the plasma sample with formic acid to a final concentration of 0.1%.
-
Load the acidified sample onto the preconditioned cartridge.
-
-
Wash the cartridge:
-
Pass 1 mL of 5% methanol in water through the cartridge to remove salts and other polar impurities.
-
-
Elute this compound:
-
Elute the retained this compound with 1 mL of methanol.
-
-
Dry and reconstitute:
-
Dry the eluate under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Optimization of Ion Source Parameters
This protocol outlines a systematic approach to optimizing key ion source parameters to maximize the signal intensity of this compound.
Materials:
-
A solution of this compound standard at a known concentration.
-
The LC-MS system.
Procedure:
-
Infuse the standard:
-
Directly infuse the this compound standard solution into the mass spectrometer at a constant flow rate.
-
-
Optimize spray voltage:
-
While monitoring the signal intensity of the this compound precursor ion, incrementally increase the spray voltage until a maximum stable signal is achieved.
-
-
Optimize nebulizer gas flow:
-
At the optimal spray voltage, adjust the nebulizer gas flow to find the setting that provides the highest signal intensity.
-
-
Optimize desolvation gas temperature and flow:
-
Systematically vary the desolvation gas temperature and flow rate to achieve the most efficient desolvation and ion formation, as indicated by the maximum signal intensity. Be cautious with thermally labile compounds, though adenine is relatively stable.
-
-
Record optimal parameters:
-
Once the optimal settings for all parameters are found, record them for use in subsequent analyses.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low S/N ratio.
References
Technical Support Center: Adenine-13C Labeling for Metabolic Flux Analysis
Welcome to the technical support center for Adenine-13C labeling in metabolic flux analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to avoiding metabolic pathway rerouting during your experiments.
Introduction
Stable isotope tracing with 13C-labeled adenine is a powerful technique to investigate the biosynthesis of purine nucleotides, which are essential for a myriad of cellular processes including DNA and RNA synthesis, energy metabolism, and cellular signaling. However, the introduction of exogenous adenine can perturb the delicate balance between the de novo and salvage pathways of purine synthesis, leading to metabolic rerouting. This can result in a misinterpretation of metabolic fluxes. This guide provides practical advice and protocols to help you design and troubleshoot your 13C-adenine labeling experiments to minimize these artifacts.
Frequently Asked Questions (FAQs)
Q1: What is metabolic pathway rerouting in the context of 13C-adenine labeling?
A1: Metabolic pathway rerouting occurs when the introduction of an external substrate, in this case, 13C-adenine, alters the normal metabolic fluxes of a cell. High concentrations of exogenous adenine can suppress the de novo purine synthesis pathway through feedback inhibition, while upregulating the purine salvage pathway. This shift in pathway usage can lead to an inaccurate assessment of the cell's native metabolic state.
Q2: How does exogenous adenine cause this rerouting?
A2: Exogenous adenine is primarily incorporated into the cellular nucleotide pool via the purine salvage pathway, catalyzed by the enzyme adenine phosphoribosyltransferase (APRT). The resulting increase in intracellular adenine nucleotides (AMP, ADP, ATP) can allosterically inhibit key enzymes in the de novo synthesis pathway, such as phosphoribosyl pyrophosphate (PRPP) amidotransferase, which is a committed step in de novo purine synthesis.[1][2]
Q3: What is the optimal concentration of 13C-adenine to use in my cell culture experiment?
A3: There is no single optimal concentration, as it is highly dependent on the cell type, its metabolic rate, and the specific experimental goals. However, the key is to use the lowest concentration of 13C-adenine that provides sufficient labeling for detection by your analytical instrument (e.g., LC-MS) without significantly perturbing the intracellular purine pools. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system. Studies have shown that even low micromolar concentrations of adenine can begin to inhibit de novo purine synthesis.[3]
Q4: How long should I incubate my cells with 13C-adenine?
A4: The incubation time should be sufficient to achieve isotopic steady state in the purine nucleotide pools you are measuring. This means that the fractional labeling of the metabolites is no longer changing over time. The time to reach steady state can vary from minutes to hours depending on the turnover rate of the nucleotide pools in your cells.[4] A time-course experiment is recommended to determine the appropriate labeling duration.
Q5: Are there alternatives to 13C-adenine for tracing purine metabolism?
A5: Yes, several alternative tracers can be used to study purine metabolism, each with its own advantages and disadvantages. The choice of tracer depends on the specific question you are asking.
| Tracer | Pathway(s) Traced | Advantages | Disadvantages |
| [U-13C]-Glucose | Traces the ribose backbone of nucleotides and can contribute carbons to the purine ring via serine and glycine in the de novo pathway. | Provides a broad overview of central carbon metabolism and its connection to nucleotide synthesis. | Does not directly trace the purine base salvage. |
| [13C, 15N]-Glycine | Directly traces the incorporation of glycine into the purine ring during de novo synthesis. | Excellent for specifically measuring de novo purine synthesis flux. | Does not provide information on the salvage pathway. |
| [13C]-Formate | Traces the incorporation of one-carbon units into the purine ring during de novo synthesis. | Useful for studying one-carbon metabolism in conjunction with purine synthesis. | Does not label the entire purine ring. |
| [13C]-Hypoxanthine | Traces the purine salvage pathway via the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). | A good alternative to adenine for tracing the salvage pathway, especially for guanine nucleotides. | Less direct tracer for adenine nucleotide salvage. |
| [13C]-Adenosine | Traces both the salvage of the adenine base (after conversion to adenine) and the direct phosphorylation of the nucleoside by adenosine kinase. | Can provide insights into both nucleobase and nucleoside salvage. | Can be rapidly deaminated to inosine, complicating data interpretation. |
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no labeling in de novo purine synthesis intermediates (e.g., AICAR, SAICAR) despite robust cell growth. | Feedback inhibition of the de novo pathway by high concentrations of 13C-adenine. | 1. Perform a dose-response experiment with lower concentrations of 13C-adenine. 2. Consider using an alternative tracer that specifically targets the de novo pathway, such as [13C, 15N]-glycine. |
| Unexpectedly high fractional enrichment in adenine nucleotides (AMP, ADP, ATP) at very short labeling times. | The purine salvage pathway is highly active and rapidly incorporates the labeled adenine. This may not be problematic if the goal is to study the salvage pathway. | 1. Confirm that you have reached isotopic steady state with a time-course experiment. 2. If you are interested in the interplay with the de novo pathway, consider a lower concentration of 13C-adenine. |
| Inconsistent labeling patterns between biological replicates. | 1. Variations in cell density or growth phase at the time of labeling. 2. Inconsistent concentrations of unlabeled adenine in the basal media or serum. | 1. Ensure consistent cell seeding density and harvest cells at the same growth phase. 2. Use dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled small molecules, including adenine.[5] |
| Unexpected labeling patterns in other metabolic pathways (e.g., TCA cycle, glycolysis). | High concentrations of adenine can have broader effects on cellular metabolism, potentially altering central carbon metabolism. | 1. Lower the concentration of 13C-adenine. 2. Perform control experiments with unlabeled adenine at the same concentration to distinguish the metabolic effects of adenine supplementation from the labeling itself. 3. Analyze the mass isotopomer distributions of key central carbon metabolites to identify specific points of metabolic rerouting. |
| Poor signal-to-noise for labeled purine nucleotides in LC-MS analysis. | 1. Insufficient concentration of 13C-adenine. 2. Suboptimal metabolite extraction or LC-MS/MS method. | 1. Gradually increase the concentration of 13C-adenine, while monitoring for metabolic perturbations. 2. Optimize your metabolite extraction protocol and LC-MS/MS method for nucleotides. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of 13C-Adenine
-
Cell Culture: Seed your cells in a multi-well plate at a consistent density. Allow the cells to reach the desired confluency (typically mid-log phase).
-
Media Preparation: Prepare a series of media containing varying concentrations of [U-13C5]-Adenine. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Use a base medium that does not contain adenine and supplement with dialyzed fetal bovine serum (dFBS).
-
Labeling: Remove the old media and replace it with the 13C-adenine-containing media. Include a control with no added adenine and a control with unlabeled adenine at the highest concentration to assess for metabolic perturbations independent of the isotope.
-
Incubation: Incubate the cells for a period sufficient to approach isotopic steady state (determined from a separate time-course experiment, or based on literature for your cell type).
-
Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS Analysis: Analyze the extracts by LC-MS/MS to determine the fractional enrichment of 13C in AMP, ADP, and ATP.
-
Data Analysis: Plot the fractional enrichment as a function of the 13C-adenine concentration. The optimal concentration is the lowest concentration that gives a robust and reproducible signal without causing significant changes in the pool sizes of adenine nucleotides or other key metabolites (compared to the no-adenine control).
Protocol 2: General Workflow for 13C-Adenine Stable Isotope Tracing
-
Cell Culture: Grow cells in a standard, unlabeled medium to the desired confluency in a multi-well plate or flask.
-
Media Switch: Replace the standard medium with a pre-warmed medium containing the optimized concentration of 13C-adenine. Ensure the base medium is free of unlabeled adenine and uses dFBS.
-
Time-Course Sampling: Harvest cells at various time points after the media switch to determine the time to reach isotopic steady state. A suggested time course could be 0, 15 min, 30 min, 1h, 2h, 4h, 8h.
-
Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol, -80°C). Scrape the cells and collect the extract.
-
Sample Processing: Centrifuge the extracts to pellet cell debris and protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the metabolite extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the separation and detection of purine nucleotides.
-
Data Analysis: Correct the raw mass spectrometry data for the natural abundance of 13C. Calculate the mass isotopomer distributions (MIDs) for adenine nucleotides and other relevant metabolites. Use the steady-state MIDs for metabolic flux analysis using appropriate software.
Visualizations
Caption: Overview of purine metabolism highlighting the interplay between de novo synthesis and salvage pathways.
Caption: A logical workflow for troubleshooting unexpected labeling patterns in 13C-adenine experiments.
References
- 1. Purine salvage to adenine nucleotides in different skeletal muscle fiber types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Adenine-13C Labels During Sample Extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Adenine-13C labels during sample extraction for metabolomics and other applications.
Frequently Asked Questions (FAQs)
Q1: How stable is the 13C label on adenine during typical sample extraction procedures?
A1: The carbon-13 isotope itself is stable and does not decay. The stability of the labeled molecule depends on the chemical stability of the adenine structure under the chosen extraction conditions. Generally, the purine ring of adenine is chemically robust. However, extreme pH, high temperatures, and harsh chemical reagents can potentially lead to degradation of the adenine molecule, which would result in the loss of the labeled compound, though not the label from the carbon atom itself.
Q2: Can the 13C label on the adenine ring exchange with unlabeled carbon from the solvent or other molecules during extraction?
A2: Isotopic exchange of carbon atoms within the stable purine ring structure of adenine is highly unlikely under standard sample extraction conditions. The carbon-carbon and carbon-nitrogen bonds that make up the ring are covalent and not readily broken or reformed without significant energy input or specific enzymatic activity, which is typically quenched during extraction.
Q3: What are the optimal storage conditions for extracted samples containing this compound?
A3: For short-term storage (up to 8 hours), extracts should be kept at 4°C. For long-term storage, samples should be stored at -80°C.[1] One study suggests that samples stored as frozen plates and extracted later show improved long-term stability.[1] Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months.[2]
Q4: I am observing lower than expected signal for my this compound internal standard. What could be the cause?
A4: Lower than expected signal can be due to several factors:
-
Degradation during extraction: Exposure to high temperatures or extreme pH may have degraded the adenine molecule.
-
Poor extraction efficiency: The chosen solvent may not be optimal for extracting adenine from your specific sample matrix.
-
Ion suppression in mass spectrometry: Co-eluting compounds from your sample matrix can suppress the ionization of this compound.
-
Adsorption to labware: Polar compounds like adenine can sometimes adsorb to plastic surfaces. Using glass or polypropylene labware is recommended.
-
Inaccurate pipetting or dilution: Errors in the preparation of standards and samples can lead to concentration discrepancies.
Q5: Which extraction solvent is best for ensuring the stability of this compound?
A5: While there is a lack of studies directly comparing the stability of this compound in different extraction solvents, cold organic solvents are generally preferred for quenching metabolism and extracting polar metabolites. A common and effective method involves a rapid single-step extraction with a cold solvent mixture.[1] A mixture of methanol, chloroform, and water is often used to separate polar and non-polar metabolites.[3] For hydrophilic compounds like adenine, rapid extraction with a high percentage of organic solvent (e.g., 80% methanol) is a viable strategy.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound | Inefficient extraction from the sample matrix. | - Ensure the sample is thoroughly homogenized in the extraction solvent.- Consider using a biphasic extraction (e.g., methanol/chloroform/water) to separate polar metabolites like adenine into the aqueous phase.- Evaluate different solvent systems. A study on adherent mammalian cells found that a 75% solution of 9:1 methanol:chloroform provided good recovery for a range of metabolites. |
| Degradation of adenine during the extraction process. | - Keep samples on ice or at 4°C throughout the extraction procedure.- Avoid high temperatures. If heating is necessary for other analytes, assess its impact on adenine stability in a pilot experiment.- Maintain a neutral pH of the extraction solvent. Adenosine triphosphate (ATP) is most stable in aqueous solutions between pH 6.8 and 7.4. | |
| High variability in this compound signal between replicate samples | Inconsistent extraction timing or temperature. | - Standardize the duration of each extraction step for all samples.- Ensure uniform temperature conditions for all replicates during extraction. |
| Incomplete quenching of enzymatic activity. | - Use ice-cold extraction solvents (e.g., -20°C to -80°C).- For adherent cells, consider rapid quenching with liquid nitrogen before adding the extraction solvent. | |
| Presence of unexpected peaks near the this compound mass-to-charge ratio | In-source fragmentation or formation of adducts during mass spectrometry analysis. | - Optimize mass spectrometer source conditions (e.g., source temperature, voltages).- Check for common adducts (e.g., sodium, potassium) and adjust mobile phase if necessary. |
| Chemical degradation leading to breakdown products. | - Review the extraction protocol for harsh conditions. Forced degradation studies show adenine can degrade under strong acidic (0.1 N HCl) or basic (0.1 N NaOH) conditions at elevated temperatures. |
Summary of Adenine Stability Data
The following table summarizes qualitative data on the stability of adenine and its derivatives under various conditions. Note that quantitative recovery data for this compound specifically during extraction is limited in the literature.
| Condition | Solvent/Medium | Observation | Citation |
| pH | Aqueous solution | ATP (contains adenine) is stable between pH 6.8 and 7.4. It rapidly hydrolyzes at more extreme pH levels. | |
| Acetate buffer | The strongest adsorption of adenine occurs at pH 6. | ||
| Temperature | Aqueous solution (0.05 N KOH) | Adenine-based cytokinins showed no significant degradation after autoclaving at 121°C for 30 minutes. | |
| Solid state | Thermal degradation studies on adenine salts are often conducted at 105°C for 24 hours to induce degradation. | ||
| Extracted metabolites | Extracts are generally stable for at least 8 hours at 4°C and 7 days at -80°C. | ||
| Chemical Stress | 0.1 N HCl at 60°C for 24 hours | Conditions used in forced degradation studies to induce acidic hydrolysis. | |
| 0.1 N NaOH at 60°C for 24 hours | Conditions used in forced degradation studies to induce basic hydrolysis. | ||
| 3% H₂O₂ at room temperature for 24 hours | Conditions used in forced degradation studies to induce oxidative degradation. |
Experimental Protocols
General Protocol for Metabolite Extraction from Adherent Mammalian Cells
This protocol is a general guideline and may need to be optimized for specific cell types and experimental goals.
-
Cell Culture: Grow cells to the desired confluency in a multi-well plate.
-
Quenching:
-
Aspirate the culture medium.
-
Optional: Briefly wash the cells with ice-cold phosphate-buffered saline (PBS) or saline solution.
-
Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer. This step helps to instantly halt metabolic activity.
-
-
Extraction:
-
Add a pre-chilled extraction solvent (e.g., 80% methanol, stored at -80°C) to each well. The volume should be sufficient to cover the cells completely.
-
It is recommended to include internal standards, such as this compound, in the extraction solvent at a known concentration.
-
Place the plate on a shaker at 4°C for 10-15 minutes to ensure thorough extraction.
-
-
Sample Collection:
-
Scrape the cells in the extraction solvent using a cell scraper.
-
Transfer the cell lysate/solvent mixture to a microcentrifuge tube.
-
-
Protein and Debris Removal:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
-
Sample Storage/Analysis:
-
The samples are now ready for analysis (e.g., by LC-MS). If not analyzing immediately, store the extracts at -80°C.
-
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Simplified adenine metabolism showing 13C label incorporation.
References
Technical Support Center: Optimizing Quenching Techniques for Adenine-13C Metabolomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing quenching techniques for Adenine-13C metabolomics experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of quenching in metabolomics?
A1: The primary goal of quenching is to instantly and completely halt all enzymatic and chemical reactions within a biological sample. This preserves the metabolic state of the cells at the time of harvesting, ensuring that the measured metabolite levels accurately reflect the in vivo conditions. For this compound metabolomics, this is crucial for accurately determining the isotopic enrichment and concentration of key metabolites like ATP, ADP, and AMP.[1][2][3][4][5]
Q2: Why is rapid quenching especially critical for adenine nucleotides?
A2: Adenine nucleotides (ATP, ADP, AMP) are central to cellular energy metabolism and have very rapid turnover rates, on the order of seconds. Incomplete or slow quenching can lead to significant shifts in the ratios of these molecules (e.g., ATP hydrolysis to ADP and AMP), which would misrepresent the cellular energy charge and corrupt the 13C labeling data.
Q3: What are the most common quenching techniques used in metabolomics?
A3: The most common techniques involve rapidly exposing the cells to a cold environment or a chemical denaturant. These include:
-
Cold Methanol Quenching: Immersing cells in cold aqueous methanol (typically 60-80% methanol at -20°C to -80°C).
-
Fast Filtration: Rapidly filtering the cell culture and immediately quenching the filter with cells in a cold solvent or liquid nitrogen.
-
Liquid Nitrogen (LN2) Quenching: Snap-freezing the entire sample in liquid nitrogen.
Q4: Can the quenching method affect the integrity of 13C labeling in adenine metabolites?
A4: Yes. An inadequate quenching process can lead to continued (though slowed) metabolic activity, potentially altering the isotopic labeling patterns of adenine-containing molecules. For instance, if glycolytic enzymes are not fully inactivated, labeled carbon from a 13C-glucose tracer could still be incorporated into the ribose moiety of adenine nucleotides. Therefore, a validated, rapid quenching method is essential for preserving the integrity of the isotopic labeling at the moment of sampling.
Troubleshooting Guide
Problem 1: Significant Metabolite Leakage Detected in the Extracellular Medium
-
Question: I'm observing a high concentration of 13C-labeled adenine metabolites in my extracellular wash solution after quenching. What could be the cause?
-
Answer: This issue, known as metabolite leakage, is a common problem, particularly with microbial and mammalian cells when using cold solvent quenching. The "cold shock" can compromise cell membrane integrity, causing intracellular metabolites to leak out.
Possible Solutions:
-
Optimize Methanol Concentration: The concentration of methanol in the quenching solution is critical. For some organisms, a higher methanol concentration (e.g., 80%) can reduce leakage compared to 60%. However, for others, a lower concentration (e.g., 40%) at a precisely controlled temperature might be optimal. It is crucial to validate this for your specific cell type.
-
Use an Alternative Quenching Solution: Consider using a quenching solution that is less harsh on the cell membrane. For instance, a cold glycerol-saline solution has been shown to reduce leakage in some bacterial species. Another option is 60% methanol supplemented with a buffer like 0.85% ammonium bicarbonate (AMBIC).
-
Employ Fast Filtration: For suspension cultures, fast filtration followed by immediate quenching of the filter can minimize the contact time of cells with the potentially damaging cold solvent during the separation step, thus reducing leakage.
-
Problem 2: Inconsistent Adenylate Energy Charge (AEC) Ratios Across Replicates
-
Question: My calculated Adenylate Energy Charge (AEC = [ATP + 0.5*ADP] / [ATP + ADP + AMP]) is highly variable between my biological replicates. What could be causing this?
-
Answer: Inconsistent AEC ratios are often a symptom of incomplete or non-uniform quenching. The rapid turnover of ATP means that even slight delays or temperature variations during quenching can lead to significant changes in the ATP/ADP/AMP ratios.
Possible Solutions:
-
Ensure Rapid and Uniform Cooling: When using cold solvent quenching, ensure the cell suspension is introduced into a vortexing quenching solution to achieve instantaneous and uniform mixing and cooling. The volume ratio of the quenching solution to the sample should be high enough (e.g., 10:1) to prevent a significant temperature increase.
-
Acidify the Quenching Solvent: Adding a small amount of a weak acid, such as formic acid (e.g., 0.1 M), to the quenching solvent can help to denature enzymes more effectively and prevent interconversion of metabolites like the conversion of 3-phosphoglycerate to phosphoenolpyruvate. However, the acid should be neutralized after quenching to prevent acid-catalyzed degradation of other metabolites.
-
Standardize the Protocol: Every step of the quenching process, from the time taken to aspirate media (for adherent cells) to the duration of centrifugation, must be strictly standardized across all samples.
-
Problem 3: Low Overall Yield of Intracellular Metabolites
-
Question: After extraction, the total amount of 13C-labeled adenine and other metabolites is lower than expected. What could be the issue?
-
Answer: A low overall yield can be due to a combination of factors including incomplete extraction, metabolite degradation, or loss of cells during sample handling.
Possible Solutions:
-
Validate Your Extraction Method: Ensure your extraction protocol is suitable for your cell type and the metabolites of interest. A common method is a dual-phase extraction using a methanol/chloroform/water mixture. Repeated extraction cycles may be necessary to ensure complete recovery.
-
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing cell pellets or extracts can lead to metabolite degradation. It is best to perform the extraction immediately after quenching or to store the quenched samples at -80°C until extraction.
-
Cell Collection Method (for adherent cells): The method of detaching adherent cells can significantly impact metabolite yield. Using a cell scraper is generally preferred over trypsinization, as the enzymatic digestion can alter the cell membrane and lead to metabolite loss.
-
Experimental Protocols
Protocol 1: Cold Methanol Quenching for Suspension Cultures
-
Prepare a quenching solution of 80% methanol in water and cool it to -40°C.
-
For each sample, dispense 5 mL of the cold quenching solution into a 15 mL conical tube.
-
Rapidly withdraw 1 mL of the cell culture and immediately dispense it into the vortexing quenching solution.
-
Centrifuge the quenched sample at 10,000 x g for 5 minutes at -20°C.
-
Quickly decant the supernatant. The remaining cell pellet is now quenched and ready for metabolite extraction.
Protocol 2: Fast Filtration with On-Filter Quenching
-
Set up a vacuum filtration apparatus with a suitable filter membrane (e.g., 0.8 µm).
-
Prepare a quenching solution (e.g., 100% cold methanol at -80°C or liquid nitrogen).
-
Rapidly filter a known volume of the cell culture. The entire filtration process should take less than 15 seconds.
-
Immediately after the medium has passed through, and without breaking the vacuum, wash the cells on the filter with a small volume of cold saline solution (if required to remove extracellular metabolites).
-
Quickly remove the filter containing the cell biomass and plunge it into the quenching solution. The quenched filter is now ready for extraction.
Quantitative Data Summary
Table 1: Comparison of Metabolite Leakage with Different Quenching Methods
| Quenching Method | Organism | Key Finding | Reference |
|---|---|---|---|
| 60% Cold Methanol | Lactobacillus bulgaricus | Higher metabolite leakage compared to 80% methanol. | |
| 80% Cold Methanol | Lactobacillus bulgaricus | Lower leakage rate and higher intracellular metabolite levels. | |
| 40% Cold Aqueous Methanol (-25°C) | Penicillium chrysogenum | Optimal for minimizing leakage, with an average metabolite recovery of 95.7%. | |
| 60% Cold Methanol (-65°C) | Synechocystis sp. PCC 6803 | Caused significant metabolite loss. |
| Fast Filtration + 100% Cold Methanol (-80°C) | Synechocystis sp. PCC 6803 | Highest quenching efficiency with minimal metabolite loss. | |
Visualizations
Caption: Experimental workflow for quenching and extraction in metabolomics.
Caption: Troubleshooting logic for common quenching issues.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 4. research.tudelft.nl [research.tudelft.nl]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Adenine-¹³C vs. Deuterium Labeling: A Comparative Guide for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Metabolic tracing, a cornerstone of modern biological research, allows for the detailed mapping of metabolic pathways and the quantification of metabolite flux. The choice of isotopic tracer is paramount to the success of these studies. This guide provides an objective comparison of two powerful and commonly used stable isotope labeling strategies: Adenine-¹³C and deuterium (²H) labeling. By understanding the distinct advantages and limitations of each, researchers can select the optimal approach for their specific experimental questions, particularly when investigating nucleotide metabolism versus broader metabolic pathways.
At a Glance: Key Differences in Metabolic Tracing
The fundamental distinction between Adenine-¹³C and deuterium labeling lies in the atoms they trace and the metabolic pathways they illuminate. Adenine-¹³C is a specialized tracer ideal for dissecting nucleotide metabolism, while deuterium-labeled compounds, such as deuterated glucose or heavy water (D₂O), offer broader insights into central carbon metabolism and redox reactions.
| Feature | Adenine-¹³C Labeling | Deuterium (²H) Labeling |
| Primary Application | Tracing the synthesis and turnover of purine nucleotides (ATP, GTP) and nucleic acids (DNA, RNA). | Tracing hydrogen exchange reactions, redox metabolism (NADPH production), and central carbon metabolism (glycolysis, TCA cycle).[1] |
| Tracer Atom | ¹³C incorporated into the adenine ring structure. | ²H (deuterium) replacing ¹H on various metabolites (e.g., glucose, water). |
| Metabolic Pathways | Primarily the purine salvage pathway and de novo purine synthesis.[2] | Glycolysis, pentose phosphate pathway (PPP), tricarboxylic acid (TCA) cycle, fatty acid synthesis. |
| Analytical Techniques | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy.[3] | GC-MS, LC-MS, NMR spectroscopy, Deuterium Metabolic Imaging (DMI). |
| Key Advantages | - Direct and specific tracing of nucleotide pools.- High isotopic stability of the ¹³C label within the carbon backbone. | - Provides unique insights into redox state and cofactor metabolism (e.g., NADPH).- Can be more cost-effective for in vivo studies. |
| Key Disadvantages | - More specialized, providing limited information on other metabolic pathways.- Can be more expensive to synthesize. | - Susceptible to kinetic isotope effects, which can alter reaction rates.- Potential for label loss through hydrogen exchange reactions with water.- Data analysis can be more complex due to label scrambling. |
Delving Deeper: Quantitative Insights
The choice of tracer significantly impacts the quantitative data that can be obtained. While direct comparative flux data for Adenine-¹³C is less common in the literature, we can infer its utility in quantifying nucleotide pool dynamics. In contrast, extensive data exists for deuterium and ¹³C tracers in central carbon metabolism.
Table 1: Metabolic Flux Analysis in A549 Lung Cancer Cells (Normalized to Glucose Uptake Rate)
| Metabolic Flux | ¹³C-Glucose Tracing | Deuterium (²H)-Glucose Tracing |
| Glycolysis | High-resolution flux maps. | Can be used, but label loss and kinetic isotope effects need to be considered. |
| Pentose Phosphate Pathway | Gold standard for quantifying carbon flow. | Useful for assessing NADPH production, a key output of the PPP. |
| TCA Cycle | Detailed characterization of cycle activity and anaplerotic inputs. | Can trace entry into the TCA cycle, but all deuterium labels can be lost in a full turn. |
| Pyruvate Carboxylase | Can be assessed with specific ¹³C-pyruvate tracers. | Less direct for quantifying this specific flux. |
Note: Direct comparative flux data for deuterated glucose in A549 cells is not as readily available, as it is more frequently used for in vivo studies and to probe specific aspects of redox metabolism.
Experimental Protocols: A General Framework
While the specific tracer and biological question will dictate the precise experimental design, the following protocols provide a general framework for metabolic tracing studies in cell culture.
General Protocol for Stable Isotope Labeling in Cell Culture
-
Cell Culture and Seeding:
-
Culture mammalian cells (e.g., HeLa, A549) in standard growth medium.
-
Seed cells in multi-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.
-
-
Isotope Labeling:
-
Prepare labeling medium by replacing the standard nutrient (e.g., adenine or glucose) with its isotopically labeled counterpart (Adenine-¹³C or deuterated glucose).
-
For deuterated glucose studies, it is crucial to use dialyzed fetal bovine serum to minimize interference from unlabeled glucose.
-
Remove the standard medium from the cells, wash with phosphate-buffered saline (PBS), and add the labeling medium.
-
Incubate the cells for a predetermined time course to allow for the incorporation of the stable isotope into downstream metabolites.
-
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold PBS.
-
Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Analysis:
-
Analyze the extracted metabolites using the appropriate analytical technique (LC-MS, GC-MS, or NMR).
-
For GC-MS analysis, derivatization of the metabolites is typically required.
-
-
Data Analysis:
-
Process the raw data to determine the mass isotopomer distributions of the metabolites of interest.
-
Correct for the natural abundance of stable isotopes.
-
Calculate metabolic fluxes using specialized software if performing metabolic flux analysis.
-
Specific Considerations for Adenine-¹³C Labeling
-
Tracer: Use Adenine-¹³C (e.g., [U-¹³C₅]-Adenine) to trace its incorporation into the purine salvage pathway.
-
Pathways of Interest: The primary labeled metabolites will be AMP, ADP, ATP, and their guanine counterparts, as well as labeled RNA and DNA.
-
Rationale: This approach is highly specific for understanding nucleotide biosynthesis and turnover, which is critical in cancer biology and drug development targeting these pathways.
Specific Considerations for Deuterium Labeling
-
Tracer: Commonly used tracers include [6,6-²H₂]-glucose, which is relatively stable during glycolysis, or D₂O.
-
Pathways of Interest: Tracing with deuterated glucose can elucidate fluxes through glycolysis, the TCA cycle, and the pentose phosphate pathway. D₂O is particularly useful for measuring the synthesis rates of macromolecules like proteins and lipids.
-
Rationale: Deuterium labeling is invaluable for studying redox metabolism and the production of reducing equivalents like NADPH. It is also a practical approach for in vivo studies.
Visualizing the Pathways and Processes
To better understand the flow of these tracers and the experimental logic, the following diagrams have been generated.
Caption: Metabolic fate of Adenine-¹³C via the purine salvage pathway.
Caption: Generalized workflow for a metabolic tracing experiment.
Caption: Logical comparison for choosing a metabolic tracer.
Conclusion and Recommendations
Both Adenine-¹³C and deuterium labeling are powerful techniques for metabolic tracing, each with a distinct set of strengths and weaknesses.
-
Adenine-¹³C labeling is the preferred method for targeted investigations of purine nucleotide metabolism. Its high specificity and the stability of the ¹³C label provide clear and direct insights into the synthesis and turnover of adenine-containing biomolecules.
-
Deuterium labeling offers a broader view of cellular metabolism, with unique advantages for studying redox biology and hydrogen exchange reactions. While considerations for kinetic isotope effects and label loss are necessary, it provides a cost-effective and powerful approach, particularly for in vivo studies.
For a comprehensive understanding of cellular metabolism, a multi-tracer approach, potentially employing both ¹³C and deuterium-labeled substrates in parallel experiments, can provide a more complete picture by simultaneously assessing carbon flow and redox state. The ultimate choice of tracer should be guided by the specific biological question at hand, the metabolic pathways of interest, and the analytical capabilities available.
References
Illuminating Adenine Metabolism: A Comparative Guide to 13C and 15N Isotope Tracing
For researchers, scientists, and drug development professionals, deciphering the intricate pathways of nucleotide metabolism is paramount for understanding cellular proliferation, developing novel therapeutics, and elucidating disease mechanisms. Stable isotope tracing, utilizing non-radioactive isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a powerful tool to map the flow of atoms through these complex networks. This guide provides an objective comparison of Adenine-¹³C tracing with the complementary approach of ¹⁵N labeling, offering insights into how their combined use provides a more robust and validated understanding of adenine nucleotide biosynthesis.
Comparative Analysis of ¹³C and ¹⁵N Tracing in Adenine Metabolism
To effectively study adenine biosynthesis, which involves both carbon and nitrogen inputs, a dual-labeling strategy is often employed. This approach provides a more complete picture than using a single isotope tracer alone. Below is a summary of how each tracer contributes to the understanding of adenine metabolism.
| Feature | Adenine-¹³C Tracing | ¹⁵N Labeling | Rationale for Combined Use |
| Primary Tracer | [U-¹³C]-Glucose, [¹³C₅]-Ribose, [¹³C]-Glycine, [¹³C]-Formate | [¹⁵N]-Glutamine, [¹⁵N]-Aspartate, [¹⁵N]-Glycine, [¹⁵N₅]-Adenine | Glucose and ribose provide the carbon backbone for the ribose sugar and contribute to the purine ring, while glutamine, aspartate, and glycine are the nitrogen donors for the ring. [¹⁵N₅]-Adenine traces the salvage pathway. |
| Metabolic Pathway Traced | Primarily traces the carbon sources for the purine ring and the ribose moiety. | Traces the nitrogen donors for the purine ring (N1, N3, N7, N9, and the exocyclic amino group). | Combining both allows for the simultaneous tracking of both carbon and nitrogen atoms, providing a complete picture of de novo synthesis and salvage pathways. |
| Key Insights | - Contribution of glycolysis and pentose phosphate pathway to ribose synthesis. - Incorporation of one-carbon units (from formate/serine) into the purine ring. | - Identifies the specific amino acid donors for each nitrogen in the purine ring. - Differentiates between de novo synthesis and salvage pathways by tracing the intact purine ring. | Provides a more stringent validation of flux models by requiring them to be consistent with both carbon and nitrogen labeling patterns. |
| Example Application | Quantifying the flux of glucose-derived carbons into the adenine nucleotide pool. | Quantifying the relative contribution of glutamine and aspartate to purine ring nitrogens. | Simultaneously measuring the rates of de novo synthesis (using ¹³C-glucose and ¹⁵N-amino acids) and salvage (using ¹⁵N₅-adenine). |
Experimental Data: Quantifying Purine Synthesis Pathways
The following table summarizes hypothetical data from a dual-labeling experiment designed to distinguish between the de novo and salvage pathways of adenine nucleotide synthesis in cancer cells. In this scenario, cells are cultured with both [U-¹³C]-glucose and [¹⁵N₅]-adenine.
| Metabolite | Isotope Label | Fractional Enrichment (%) - Control | Fractional Enrichment (%) - Drug Treatment | Interpretation |
| ATP | M+5 (from ¹³C-glucose) | 45 | 65 | Drug treatment increases the reliance on de novo synthesis for the ATP pool. |
| ATP | M+5 (from ¹⁵N-adenine) | 50 | 30 | Drug treatment inhibits the adenine salvage pathway. |
| GTP | M+5 (from ¹³C-glucose) | 55 | 75 | Similar to ATP, de novo synthesis of GTP is upregulated. |
| GTP | M+0 (from ¹⁵N-adenine) | 100 | 100 | As expected, labeled adenine is not directly incorporated into guanine nucleotides. |
Experimental Protocols
A generalized workflow for a dual ¹³C and ¹⁵N labeling experiment to study adenine metabolism is as follows:
-
Cell Culture: Cells are cultured in a standard medium to the desired confluence.
-
Media Switch: The standard medium is replaced with an experimental medium containing the stable isotope-labeled tracers (e.g., [U-¹³C]-glucose and [¹⁵N₅]-adenine). The concentrations of the tracers should be optimized for sufficient labeling without causing metabolic perturbations.
-
Time-Course Sampling: Cells are harvested at various time points after the media switch to capture the dynamics of isotope incorporation into the adenine nucleotide pool.
-
Metabolite Extraction: Metabolism is rapidly quenched (e.g., with cold methanol), and polar metabolites, including nucleotides, are extracted from the cells.
-
Mass Spectrometry Analysis: The isotopic enrichment in adenine, adenosine monophosphate (AMP), adenosine diphosphate (ADP), and adenosine triphosphate (ATP) is determined using high-resolution liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The mass isotopomer distributions (MIDs) are corrected for natural isotope abundance. The fractional contribution of each tracer to the adenine nucleotide pool is then calculated to determine the relative activities of the de novo and salvage pathways.
Visualizing Metabolic Pathways and Workflows
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: De novo and salvage pathways of adenine biosynthesis indicating the entry points for ¹³C and ¹⁵N tracers.
Caption: A generalized experimental workflow for dual ¹³C and ¹⁵N stable isotope tracing studies.
References
A Comparative Guide to Quantitative Proteomics: Evaluating Accuracy and Precision
In the landscape of quantitative proteomics, the ability to accurately and precisely measure protein abundance is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of prominent methodologies, focusing on their performance, and is supported by experimental data. While the specific inquiry concerned "Adenine-13C," the broader and more established application of 13C isotopes in proteomics is through metabolic labeling with amino acids, such as in Stable Isotope Labeling by Amino acids in Cell culture (SILAC). This guide will therefore compare the accuracy and precision of SILAC with two other major quantitative proteomics strategies: isobaric chemical labeling (e.g., Tandem Mass Tags™ or TMT™) and label-free quantification.
Comparison of Quantitative Proteomics Methodologies
The choice of a quantitative proteomics strategy depends on the specific experimental goals, sample type, and desired depth of analysis. The three methods compared here—SILAC, TMT, and Label-Free Quantification—represent the most widely used approaches, each with its own set of advantages and limitations regarding accuracy and precision.
Data Presentation: Performance Metrics
The following table summarizes key performance metrics for SILAC, TMT, and Label-Free quantitative proteomics methods. These values are representative and can vary based on the specific experimental setup, instrumentation, and data analysis workflow.
| Parameter | SILAC (Metabolic Labeling) | TMT/iTRAQ (Isobaric Labeling) | Label-Free Quantification |
| Accuracy | High; mixing at the cell stage minimizes sample handling errors.[1][2][3][4] | High; simultaneous analysis of samples reduces variability.[5] | Moderate to High; dependent on instrument stability and sophisticated data analysis. |
| Precision (CV) | High (<15%); in vivo labeling ensures uniform incorporation. | High (<20%); multiplexing capabilities allow for robust statistical analysis. | Lower (15-30%); susceptible to variations in sample preparation and LC-MS performance. |
| Dynamic Range | Wide; accurate quantification across a broad range of protein concentrations. | Limited; can be affected by ratio compression, especially for low-abundance proteins. | Wide; effective for detecting significant changes in complex mixtures. |
| Multiplexing Capacity | Low (typically 2-3 samples). | High (up to 16 samples with TMTpro™). | Not applicable (samples are run sequentially). |
| Proteome Coverage | High; identifies a large number of proteins. | High; fractionation of mixed peptides enhances detection of low-abundance proteins. | Generally higher; no chemical labeling steps that might introduce bias. |
| Sample Compatibility | Limited to metabolically active, dividing cells. | Broad; applicable to virtually any sample type, including tissues and biofluids. | Broad; applicable to any sample type. |
| Cost | High (due to isotopically labeled media). | High (reagent costs). | Low (no labeling reagents required). |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative proteomics experiments. Below are generalized protocols for the key experiments cited in this guide.
SILAC (Stable Isotope Labeling by Amino acids in Cell culture) Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population is grown in "light" medium containing normal isotopic abundance amino acids (e.g., 12C-Arginine and 12C-Lysine).
-
The second population is grown in "heavy" medium where specific essential amino acids are replaced with their stable isotope-labeled counterparts (e.g., 13C6-Arginine and 13C6-Lysine).
-
Cells are cultured for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids into the proteome.
-
-
Sample Preparation:
-
After the respective treatments, the "light" and "heavy" cell populations are harvested.
-
The cell pellets are mixed in a 1:1 ratio based on cell count or total protein amount.
-
The combined cell mixture is then lysed, and the proteins are extracted.
-
-
Protein Digestion and Mass Spectrometry:
-
The extracted protein mixture is digested into peptides, typically using trypsin.
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated stable isotopes.
-
The relative abundance of a protein between the two samples is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs.
-
TMT (Tandem Mass Tags™) Protocol
-
Sample Preparation and Digestion:
-
Proteins are extracted from each of the individual samples (up to 16).
-
The proteins from each sample are independently digested into peptides, usually with trypsin.
-
-
Isobaric Labeling:
-
Each peptide sample is labeled with a different TMT™ reagent. The TMT™ reagents are isobaric, meaning they have the same total mass, but upon fragmentation in the mass spectrometer, they yield unique reporter ion masses.
-
The labeling reaction targets the primary amines at the N-terminus and lysine side chains of the peptides.
-
-
Sample Pooling and Fractionation:
-
After labeling, the samples are combined into a single mixture.
-
This pooled sample is often fractionated using techniques like high-pH reversed-phase chromatography to reduce complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Each fraction is analyzed by LC-MS/MS.
-
During MS/MS analysis, the precursor ion (representing the same peptide from all samples) is isolated and fragmented.
-
Fragmentation generates peptide fragment ions for identification and the unique TMT™ reporter ions for quantification.
-
-
Data Analysis:
-
The relative abundance of a peptide (and thus the protein) in each of the original samples is determined by the relative intensities of the corresponding reporter ions.
-
Label-Free Quantification Protocol
-
Sample Preparation and Digestion:
-
Proteins are extracted from each individual sample.
-
Each protein sample is separately digested into peptides.
-
-
LC-MS/MS Analysis:
-
Each peptide sample is analyzed independently by LC-MS/MS.
-
It is critical to maintain high reproducibility in the chromatography and mass spectrometry analysis across all runs.
-
-
Data Analysis:
-
Two main approaches are used for quantification:
-
Spectral Counting: The number of MS/MS spectra identified for a given protein is correlated with its abundance.
-
Precursor Ion Intensity: The area under the curve of the eluting peptide's ion signal in the MS1 scan is integrated and used to determine its abundance.
-
-
Sophisticated software is required to align the chromatograms from different runs and compare the intensities of the same peptides across all samples.
-
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows for each of the discussed quantitative proteomics methods.
Caption: Workflow for SILAC quantitative proteomics.
Caption: Workflow for TMT quantitative proteomics.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How SILAC Technology Enhances the Accuracy of Protein Expression Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Applications and Challenges of SILAC Labeling in Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
Adenine-13C vs. Radioactive Isotopes: A Comparative Guide for In Vivo Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
The study of nucleotide metabolism in vivo is crucial for understanding a wide range of physiological and pathological processes, from cell proliferation and energy homeostasis to the development of novel therapeutics. Tracing the fate of key molecules like adenine provides invaluable insights into these pathways. For decades, radioactive isotopes, such as Carbon-14 (¹⁴C), have been the gold standard for such studies. However, the advent of stable isotope labeling, utilizing compounds like Adenine-¹³C, offers a powerful and safer alternative. This guide provides an objective comparison of Adenine-¹³C and radioactive isotopes for in vivo studies, supported by experimental principles and data.
Key Advantages of Adenine-¹³C
The primary advantages of using Adenine-¹³C over its radioactive counterparts stem from its non-radioactive nature, which translates to significant safety and logistical benefits. Stable isotopes like ¹³C do not decay or emit ionizing radiation, eliminating the risks of radiation exposure to researchers and animal subjects.[1] This inherent safety simplifies experimental protocols, reduces regulatory hurdles, and lowers the costs associated with handling and disposal of radioactive materials.
Furthermore, studies utilizing Adenine-¹³C are minimally invasive and can often be repeated in the same subject, allowing for dynamic and longitudinal tracking of metabolic processes.[2] The analytical methods employed for ¹³C detection, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, provide a wealth of information beyond simple quantification. These techniques can elucidate the specific positions of the ¹³C label within a molecule, offering detailed insights into metabolic pathways and flux rates.[3][4][5]
Quantitative Data Comparison
Radioactive isotopes, particularly when analyzed with Accelerator Mass Spectrometry (AMS), offer exceptional sensitivity. AMS can detect radioisotopes at the attomolar level (10⁻¹⁸ mol), making it an ultra-sensitive technique for tracing compounds at very low concentrations. Liquid Scintillation Counting (LSC), a more common method for quantifying beta-emitting isotopes like ¹⁴C, is less sensitive than AMS but still provides robust quantification.
The detection of ¹³C-labeled compounds via mass spectrometry also offers high sensitivity, though typically in the femtomole (10⁻¹⁵ mol) to picomole (10⁻¹² mol) range, depending on the instrument and sample preparation. While radioactive tracers may have an edge in absolute detection limits, the information density from MS and NMR analyses of stable isotope tracers is significantly higher, providing detailed isotopologue distributions that are critical for metabolic flux analysis.
Here is a summary of the key performance characteristics:
| Feature | Adenine-¹³C (Stable Isotope) | Radioactive Adenine Isotopes (e.g., ¹⁴C-Adenine) |
| Safety | Non-radioactive, no radiation exposure risk. | Radioactive, poses radiation risk to personnel and subjects. |
| Regulatory & Handling | Minimal regulatory oversight, standard laboratory procedures. | Strict regulatory requirements for licensing, handling, and disposal. |
| Detection Methods | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR). | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS). |
| Detection Sensitivity | High (fmol-pmol range with MS). | Extremely high, especially with AMS (amol range). |
| Information Richness | Provides positional information (isotopologue distribution) for metabolic flux analysis. | Primarily quantitative (concentration of the tracer). |
| In Vivo Repeatability | Allows for repeated, non-invasive measurements in the same subject. | Limited by cumulative radiation dose to the subject. |
| Cost | Higher initial cost for labeled compounds, but potentially lower overall due to reduced safety and disposal overhead. | Lower cost for some common radioisotopes, but higher costs for specialized tracers and waste disposal. |
Experimental Protocols
The experimental workflow for in vivo studies with Adenine-¹³C shares similarities with other stable isotope tracing experiments. The following is a generalized protocol for a study in a mouse model.
Experimental Protocol: In Vivo Tracing of Purine Metabolism with Adenine-¹³C
1. Animal Acclimatization and Diet:
-
House animals in a controlled environment with a standard diet for a week to acclimatize.
-
Switch to a defined diet to minimize variability in nutrient intake prior to the study.
2. Tracer Administration:
-
Prepare a sterile solution of Adenine-¹³C in a suitable vehicle (e.g., saline).
-
Administer the tracer to the animals. Common routes include oral gavage, intraperitoneal (IP) injection, or intravenous (IV) infusion. The choice of administration route depends on the specific research question and the desired metabolic state (e.g., bolus dose vs. steady-state labeling).
3. Sample Collection:
-
At predetermined time points after tracer administration, collect biological samples.
-
Blood samples can be collected serially from the tail vein or via cardiac puncture at the endpoint.
-
Tissues of interest (e.g., liver, tumor, intestine) should be rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.
4. Metabolite Extraction:
-
Homogenize the frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet proteins and other macromolecules.
-
Collect the supernatant containing the polar metabolites.
5. Sample Analysis by LC-MS/MS:
-
Analyze the metabolite extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
Separate the metabolites on a suitable chromatography column.
-
Detect the mass-to-charge ratio (m/z) of the metabolites and their isotopologues to determine the incorporation of ¹³C from Adenine-¹³C into downstream products of purine metabolism.
6. Data Analysis and Metabolic Flux Modeling:
-
Integrate the peak areas for the different isotopologues of each metabolite.
-
Correct for the natural abundance of ¹³C.
-
Use metabolic flux analysis (MFA) software to model the flow of ¹³C through the purine synthesis and salvage pathways and to quantify the rates of these pathways.
Visualizing Metabolic Pathways
Understanding the flow of Adenine-¹³C through metabolic pathways is crucial for interpreting experimental data. The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in adenine metabolism.
De Novo Purine Synthesis Pathway
This pathway describes the synthesis of purine nucleotides from simpler precursors.
Caption: De Novo pathway for AMP synthesis.
Purine Salvage Pathway
This pathway recycles purine bases from the degradation of nucleotides.
Caption: Salvage pathway for adenine recycling.
Experimental Workflow for In Vivo ¹³C-Adenine Study
This diagram outlines the key steps in a typical in vivo experiment using Adenine-¹³C.
Caption: Workflow for ¹³C-Adenine in vivo study.
Conclusion
The choice between Adenine-¹³C and radioactive isotopes for in vivo studies depends on the specific research goals, available resources, and regulatory environment. While radioactive tracers offer unparalleled sensitivity for detecting minute quantities of a substance, the safety, logistical, and informational advantages of stable isotope tracing with Adenine-¹³C make it a superior choice for many applications, particularly for detailed metabolic flux analysis and for studies involving human subjects. The ability to safely perform repeated measurements and to gain deep insights into the intricate network of nucleotide metabolism positions Adenine-¹³C as a cornerstone of modern metabolic research.
References
- 1. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. Ex vivo and in vivo stable isotope labelling of central carbon metabolism and related pathways with analysis by LC–MS/MS | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Validating LC-MS/MS Methods for Adenine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of adenine, with a focus on the use of Adenine-13C as an internal standard. It also presents alternative analytical techniques and includes detailed experimental protocols and performance data to assist in method selection and validation.
Data Presentation: Quantitative Comparison of Analytical Methods
The following tables summarize the performance characteristics of different analytical methods for adenine quantification, providing a clear comparison of their key validation parameters.
Table 1: Performance Characteristics of LC-MS/MS Methods for Adenine Quantification
| Parameter | HILIC-MS/MS Method | Reverse-Phase LC-MS/MS Method |
| Linearity (Range) | 5 nM - 1000 nM | 0.5 µM - 100 µM |
| Correlation Coefficient (r²) | > 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 5 nM | 0.5 µM |
| Intra-day Precision (%CV) | < 10% | < 5% |
| Inter-day Precision (%CV) | < 15% | < 10% |
| Accuracy (% Recovery) | 85-115% | 90-110% |
| Internal Standard | Adenine-¹³C₅ | Adenine-¹³C₅ |
Table 2: Comparison with Alternative Methods for Adenine Quantification
| Method | Principle | Linearity (Range) | LLOQ | Precision (%CV) | Key Advantages | Key Disadvantages |
| HPLC-UV | UV absorbance at ~260 nm | 1 µM - 200 µM | 1 µM | < 15% | Cost-effective, simple instrumentation | Lower sensitivity and specificity |
| Enzyme-Coupled Spectrophotometric Assay | Enzymatic conversion of adenine to a detectable product | 0.5 µM - 50 µM | 0.5 µM | < 10% | High throughput, no chromatography needed | Prone to interference from sample matrix |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
LC-MS/MS Method for Adenine Quantification (HILIC)
a. Sample Preparation:
-
To 100 µL of plasma or cell lysate, add 10 µL of Adenine-¹³C₅ internal standard (IS) solution (concentration dependent on expected adenine levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. Liquid Chromatography:
-
Column: HILIC column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, then return to 95% B and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
c. Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Adenine: m/z 136.1 → 119.1
-
Adenine-¹³C₅: m/z 141.1 → 124.1
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for maximum signal intensity.
Alternative Method: HPLC-UV for Adenine Quantification
a. Sample Preparation:
-
Perform protein precipitation as described in the LC-MS/MS protocol (without the addition of an internal standard unless an appropriate UV-active one is available).
-
After evaporation, reconstitute the sample in the mobile phase.
b. High-Performance Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with 0.1 M phosphate buffer (pH 6.0) and methanol (95:5, v/v).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detector at 260 nm.
c. Quantification:
-
Generate a calibration curve by injecting known concentrations of adenine standards.
-
Quantify the adenine concentration in samples by comparing their peak areas to the calibration curve.
Visualizations
Adenosine Receptor Signaling Pathway
Extracellular adenosine, derived from the breakdown of ATP, plays a crucial role in cellular signaling by activating specific G protein-coupled receptors (GPCRs). The quantification of adenine and its derivatives is vital for understanding these pathways in various physiological and pathological contexts.
Caption: Adenosine receptor signaling pathways.
Experimental Workflow for LC-MS/MS Quantification of Adenine
The following diagram illustrates the logical steps involved in the quantification of adenine using an LC-MS/MS method with a ¹³C-labeled internal standard.
Caption: LC-MS/MS experimental workflow.
A Researcher's Guide to Comparing Adenine-13C Labeled Positions for Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern metabolic research, enabling the precise tracing of atoms through complex biochemical networks. Adenine, a fundamental component of nucleotides and cofactors, is a key molecule in cellular metabolism. The strategic choice of 13C-labeled adenine isotopomers is critical for elucidating the activities of purine biosynthesis and salvage pathways. This guide provides an objective comparison of different Adenine-13C labeled positions, supported by established biochemical principles, to aid researchers in selecting the optimal tracer for their specific experimental goals.
Comparison of this compound Labeled Tracers
The utility of a specific 13C-labeled adenine molecule is determined by the metabolic fate of the labeled carbon atom. Understanding the origin of each carbon in the purine ring is essential for interpreting experimental data.
| Labeled Adenine Position | Primary Research Application | Rationale & Key Insights |
| [2-¹³C]Adenine | Tracing one-carbon metabolism and de novo purine synthesis. | The C2 carbon of the purine ring is derived from 10-formyl-tetrahydrofolate (10-CHO-THF), a key intermediate in one-carbon metabolism. Tracing the incorporation of the ¹³C label from [2-¹³C]Adenine into other metabolites can provide insights into the flux through pathways that utilize one-carbon units. |
| [8-¹³C]Adenine | Investigating the latter stages of de novo purine synthesis and purine salvage. | The C8 carbon of the purine ring is also derived from 10-CHO-THF, but is incorporated at a later stage in the de novo pathway. Comparing the labeling patterns from [2-¹³C]Adenine and [8-¹³C]Adenine can help dissect the different steps of purine biosynthesis. Furthermore, [8-¹³C]Adenine is a valuable tracer for studying the activity of the purine salvage pathway, where pre-formed bases are recycled.[1] |
| [U-¹³C₅]Adenine | General tracer for purine metabolism and incorporation into nucleic acids. | A uniformly labeled adenine provides a strong signal for tracking the overall fate of adenine in the cell, including its incorporation into ATP, NAD+, and nucleic acids. This can be particularly useful for assessing the overall activity of purine uptake and utilization. |
| [Ribose-¹³C₅]Adenosine | Studying the pentose phosphate pathway (PPP) and nucleotide synthesis. | In this case, the ribose sugar is labeled, not the adenine base. This allows researchers to trace the origin of the ribose moiety of nucleotides, which is synthesized through the pentose phosphate pathway. |
Experimental Protocols
General Experimental Workflow for 13C-Adenine Tracing
A typical workflow for a 13C-adenine tracing experiment involves several key steps, from cell culture to data analysis.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and enter a logarithmic growth phase.
-
Labeling Medium: Prepare a culture medium containing the specific ¹³C-labeled adenine isotopomer at a known concentration. The concentration should be sufficient to allow for detectable incorporation without causing toxicity.
-
Isotopic Steady State: The duration of labeling is crucial and depends on the pathway of interest. For nucleotide metabolism, achieving isotopic steady state can take approximately 24 hours.[2]
-
Experimental Conditions: Maintain consistent culture conditions (temperature, CO₂, humidity) throughout the experiment.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically done by aspirating the medium and adding a cold solvent, such as 80% methanol pre-chilled to -80°C.
-
Cell Lysis and Extraction: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C to ensure complete lysis and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the protein and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using liquid chromatography. A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often used for the separation of polar metabolites like nucleotides.[3]
-
Mass Spectrometry: Analyze the eluate using a tandem mass spectrometer (MS/MS) to identify and quantify the different isotopologues of adenine and its downstream metabolites.[3]
-
Data Acquisition: Acquire data in a targeted manner, monitoring the specific mass transitions for the unlabeled and ¹³C-labeled forms of the metabolites of interest.
Signaling Pathways and Metabolic Fates
The choice of a specific this compound labeled position allows researchers to probe different aspects of purine metabolism. The following diagrams illustrate the key pathways and the metabolic fate of the labeled carbons.
De Novo Purine Biosynthesis
The de novo synthesis pathway builds the purine ring from simpler precursors.
Purine Salvage Pathway
The salvage pathway recycles pre-existing purine bases.
Data Presentation and Interpretation
The primary output of a ¹³C-tracer experiment is the mass isotopologue distribution (MID) for each metabolite of interest. This data can be presented in tables to compare the fractional enrichment of different isotopologues across various experimental conditions.
Table 1: Hypothetical Mass Isotopologue Distribution (MID) of ATP after 24h Labeling
| Isotopologue | [2-¹³C]Adenine | [8-¹³C]Adenine | [U-¹³C₅]Adenine |
| M+0 | 5% | 8% | 2% |
| M+1 | 90% | 85% | 5% |
| M+2 | 3% | 5% | 10% |
| M+3 | 1% | 1% | 20% |
| M+4 | <1% | <1% | 30% |
| M+5 | <1% | <1% | 33% |
Interpretation:
-
A high M+1 abundance with [2-¹³C]Adenine or [8-¹³C]Adenine indicates active uptake and incorporation of the labeled adenine into the ATP pool via the salvage pathway.
-
The presence of M+2 and higher isotopologues with [U-¹³C₅]Adenine confirms the incorporation of the entire adenine molecule.
-
By comparing the MIDs of downstream metabolites, researchers can quantify the relative contributions of the de novo and salvage pathways to the total nucleotide pool.
Conclusion
The selection of an appropriate this compound labeled position is a critical step in designing informative metabolic pathway analysis experiments. By understanding the biochemical origins of the carbon atoms in the purine ring, researchers can choose the tracer that will best address their specific biological questions. [2-¹³C]Adenine and [8-¹³C]Adenine are powerful tools for dissecting the intricacies of one-carbon metabolism and the de novo and salvage pathways of purine synthesis. Uniformly labeled adenine provides a robust signal for tracking the overall fate of adenine within the cell. Combined with advanced analytical techniques like LC-MS/MS and computational modeling, these isotopic tracers offer unparalleled insights into the dynamic nature of cellular metabolism.
References
- 1. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Adenine-13C
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental preservation. Adenine-13C, a stable isotope-labeled form of adenine, requires adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of our ecosystems.
Adenine and its isotopologues are classified as toxic if swallowed and can be harmful to aquatic life.[1] Therefore, proper disposal is not merely a procedural formality but a critical responsibility. The following information is designed to provide clear, actionable guidance for the safe management of this compound waste.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Table 1: Personal Protective Equipment (PPE) and Waste Container Specifications
| Item | Specification | Rationale |
| Gloves | Nitrile, neoprene, or butyl rubber gloves.[2] | Provides a barrier against skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects eyes from potential splashes. |
| Lab Coat | A fully fastened, chemically resistant lab coat.[2] | Prevents contamination of personal clothing and skin. |
| Waste Container | A clearly labeled, sealed, and compatible container (e.g., polyethylene) for hazardous waste. | Ensures safe containment of the waste, preventing leaks and reactions. |
Step-by-Step Disposal Protocol for this compound
Adherence to a systematic disposal process is crucial for safety and regulatory compliance.
-
Waste Segregation and Collection :
-
Do not mix this compound waste with other waste streams.
-
Collect all solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated hazardous waste container.
-
For solutions containing this compound, use a compatible, sealed container.
-
-
Containerization :
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
Ensure the container is in good condition and has a secure, sealable lid to prevent leaks or spills.
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms (e.g., skull and crossbones for toxicity).
-
-
Temporary Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
This area should be away from incompatible materials and general laboratory traffic.
-
-
Contact Environmental Health and Safety (EHS) :
-
Your institution's EHS office is the primary point of contact for hazardous waste disposal.
-
They will provide specific instructions and arrange for the collection and proper disposal of the waste in accordance with local, regional, and national regulations.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate : Clear the immediate area of all personnel not involved in the cleanup.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Cover drains to prevent the substance from entering waterways.
-
Clean-up :
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.
-
Use absorbent materials like vermiculite or dry sand for liquid spills.
-
-
Decontaminate : Clean the spill area thoroughly with a suitable decontaminating agent, and collect the cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and EHS department.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Adenine-13C
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for both personal safety and environmental protection. This guide provides immediate, essential safety and logistical information for the handling of Adenine-13C, a stable isotope-labeled compound. While the isotopic label does not alter the chemical reactivity or toxicity of the molecule, it is crucial to handle it with the same precautions as unlabeled adenine.
Adenine is classified as toxic if swallowed.[1][2][3][4][5] Therefore, adherence to proper laboratory procedures is critical to minimize exposure risk.
Physical and Toxicological Data
The following tables summarize the key physical and toxicological properties of adenine. This data is for the unlabeled compound, as the 13C isotope does not significantly alter these properties.
Table 1: Physical Properties of Adenine
| Property | Value |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 360-365 °C (decomposes) |
| Solubility in Water | 0.103 g/100 mL |
| Density | 1.6 g/cm³ (calculated) |
| Molar Mass | 135.13 g/mol |
Table 2: Toxicological Data for Adenine
| Test | Species | Route | Value |
| LD50 | Rat | Oral | 227 mg/kg |
| LD50 | Mouse | Oral | 783 mg/kg |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All handling of this compound powder, including weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory.
PPE Item Specification Gloves Nitrile gloves should be worn. For extended procedures, consider double-gloving. Eye Protection Chemical safety goggles are required to protect against splashes. Lab Coat A standard laboratory coat must be worn and fully buttoned. Respiratory Protection Generally not required when working in a fume hood. If a fume hood is not available, a NIOSH-approved respirator is necessary. Footwear Closed-toe shoes are mandatory in the laboratory.
Experimental Protocol for Handling this compound Powder
-
Preparation: Before starting, ensure the fume hood is clean and operational. Gather all necessary equipment, including spatulas, weigh boats, and containers for solutions.
-
Weighing:
-
Place an analytical balance inside the fume hood.
-
Carefully open the this compound container.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust by handling the powder gently.
-
-
Solution Preparation:
-
Add the weighed this compound powder to your desired solvent in a suitable container.
-
Cap the container securely before removing it from the fume hood.
-
-
Post-Handling:
-
Tightly seal the primary container of this compound.
-
Clean any residual powder from the balance and work surface within the fume hood using a damp cloth. Dispose of the cloth as hazardous waste.
-
Wash hands thoroughly after completing the procedure.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste:
-
Any unused this compound powder is considered hazardous waste.
-
Contaminated materials, including used gloves, weigh boats, and paper towels, must be collected as hazardous waste.
-
Place all solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Disposal Procedure
-
Containerization: Use a robust, leak-proof container for all this compound waste. Ensure the container is properly sealed.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," and an indication of the hazard (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company. Adhere to all local, state, and federal regulations.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
